1-azido-2-fluoro-4-iodobenzene
Description
Properties
CAS No. |
945559-14-8 |
|---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Azido-2-fluoro-4-iodobenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 1-azido-2-fluoro-4-iodobenzene. As a trifunctional arene, this compound presents a unique combination of reactive moieties: a bioorthogonal azide, a synthetically versatile iodide, and a metabolically influential fluoride. This guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique chemical characteristics of this molecule for applications in medicinal chemistry, chemical biology, and materials science. While specific experimental data for this compound is not widely available, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile.
Introduction: A Trifunctional Building Block for Modern Chemistry
The strategic incorporation of specific functional groups is a cornerstone of modern drug discovery and development. The ability to modulate a molecule's properties—such as its reactivity, metabolic stability, and target-binding affinity—is paramount. 1-Azido-2-fluoro-4-iodobenzene is a prime example of a chemical scaffold designed for such molecular engineering. It features three key functional groups on a benzene ring:
-
The Azide Group (-N₃): A versatile functional group renowned for its participation in bioorthogonal "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific conjugation of this building block to a wide array of molecules, including biomolecules, in complex biological environments. The azide group can also undergo Staudinger reactions and thermal or photochemical decomposition to generate highly reactive nitrenes.
-
The Iodine Atom (-I): A heavy halogen that serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the facile introduction of diverse carbon and heteroatom substituents at the 4-position, providing a powerful tool for structure-activity relationship (SAR) studies. Furthermore, the iodine atom can be a site for introducing radioisotopes, such as ¹²⁵I or ¹³¹I, for radiolabeling applications.
-
The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The fluorine atom in 1-azido-2-fluoro-4-iodobenzene is positioned ortho to the azide group, which can influence the azide's electronic properties and reactivity.
The orthogonal reactivity of these three functional groups makes 1-azido-2-fluoro-4-iodobenzene a highly valuable and versatile building block for the synthesis of complex molecular architectures and chemical probes.
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₃FIN₃ | - |
| Molecular Weight | 263.01 g/mol | - |
| Appearance | Pale yellow to amber oil or low-melting solid | Aryl azides and iodoarenes are often oils or low-melting solids. |
| Melting Point | < 25 °C | 1-Fluoro-4-iodobenzene has a melting point of -20 °C. The addition of the azide group is expected to increase the melting point slightly. |
| Boiling Point | > 200 °C (decomposes) | 1-Fluoro-4-iodobenzene has a boiling point of 182-184 °C. The increased molecular weight from the azide group would suggest a higher boiling point, but organic azides are often thermally unstable and can decompose upon heating. |
| Density | ~2.0 g/mL | 1-Fluoro-4-iodobenzene has a density of 1.925 g/mL. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMSO, DMF). Insoluble in water. | Typical for halogenated and azido-aromatic compounds. |
| Thermal Stability | Potentially unstable upon heating. Should be handled with care. | Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating. |
Synthesis of 1-Azido-2-fluoro-4-iodobenzene
The synthesis of 1-azido-2-fluoro-4-iodobenzene can be readily achieved from the commercially available precursor, 2-fluoro-4-iodoaniline, via a standard diazotization reaction followed by treatment with sodium azide. This two-step, one-pot procedure is analogous to the well-established Sandmeyer reaction.
Caption: Synthetic pathway for 1-azido-2-fluoro-4-iodobenzene.
Experimental Protocol: Synthesis of 1-Azido-2-fluoro-4-iodobenzene
Disclaimer: This is a representative protocol and should be adapted and optimized as necessary. All work with azides should be conducted with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.
Materials:
-
Concentrated Hydrochloric Acid (4.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Sodium Azide (1.2 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice Bath
Procedure:
-
Diazotization:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-iodoaniline (1.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (4.0 eq) while maintaining the temperature below 5 °C. Stir until a fine suspension of the aniline hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Azide Formation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Spectral Characterization (Predicted)
The following spectral data are predicted based on the structure of 1-azido-2-fluoro-4-iodobenzene and known data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 Hz |
| H-5 | 7.6 - 7.8 | dd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2 Hz |
| H-6 | 6.9 - 7.1 | t | J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 8-9 Hz |
The numbering of the protons corresponds to the IUPAC numbering of the benzene ring, with the azide at position 1.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the azide asymmetric stretch.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| Azide (N₃) Asymmetric Stretch | 2100 - 2150 | Strong, Sharp |
| C-F Stretch | 1200 - 1280 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS)
-
Calculated Exact Mass (M): 262.9301
-
Expected [M+H]⁺: 263.9379
-
The mass spectrum will show a characteristic isotopic pattern due to the presence of iodine. The molecular ion peak ([M]⁺) will be observed, along with a prominent peak corresponding to the loss of N₂ ([M-28]⁺).
Chemical Reactivity and Synthetic Applications
The utility of 1-azido-2-fluoro-4-iodobenzene stems from the orthogonal reactivity of its functional groups.
Caption: Reactivity profile of 1-azido-2-fluoro-4-iodobenzene.
Reactions of the Azide Group
-
[3+2] Cycloadditions (Click Chemistry): The azide group readily participates in CuAAC with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, and in SPAAC with strained alkynes (e.g., cyclooctynes) to form the corresponding triazoles without the need for a copper catalyst.[5] These reactions are highly efficient and are widely used in bioconjugation, drug discovery, and materials science.
-
Staudinger Reaction: The azide can be reduced to a primary amine using phosphines, such as triphenylphosphine, in a Staudinger reaction.[6] This provides a mild method for introducing an amino group.
-
Nitrene Formation: Thermal or photochemical decomposition of the azide group leads to the formation of a highly reactive nitrene intermediate, which can undergo a variety of insertion and rearrangement reactions. The presence of an ortho-fluoro substituent may influence the stability and reactivity of the generated nitrene.[7][8]
Reactions of the Iodo Group
-
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules containing the 1-azido-2-fluorophenyl scaffold.
-
Halogen-Metal Exchange: The iodo group can undergo halogen-metal exchange with organolithium or Grignard reagents to form an aryllithium or arylmagnesium species, which can then be reacted with a variety of electrophiles.
Influence of the Fluoro Group
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the other functional groups. It can affect the rate and regioselectivity of electrophilic aromatic substitution reactions and may modulate the electronic properties of the azide and its reactivity in cycloaddition reactions.
Safety and Handling
General Precautions:
-
Explosion Hazard: Organic azides are potentially explosive and should be handled with extreme care. They can be sensitive to heat, shock, and friction. Always work with small quantities and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions involving azides should be performed behind a blast shield.
-
Toxicity: The toxicological properties of 1-azido-2-fluoro-4-iodobenzene have not been fully investigated. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. It is often recommended to store organic azides in solution to reduce the risk of explosion.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
1-Azido-2-fluoro-4-iodobenzene is a highly versatile and synthetically valuable building block with significant potential in drug discovery, chemical biology, and materials science. Its trifunctional nature allows for a wide range of orthogonal chemical transformations, enabling the construction of complex molecular architectures and the late-stage functionalization of lead compounds. This guide provides a comprehensive overview of its predicted physicochemical properties, a reliable synthetic protocol, and a detailed discussion of its reactivity and safety considerations. As the demand for sophisticated molecular tools continues to grow, compounds like 1-azido-2-fluoro-4-iodobenzene will undoubtedly play a crucial role in advancing these fields.
References
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The reaction of ortho-substituted aromatic azides with boron trichloride or trifluoride. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 2, 2026, from [Link]
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Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. Retrieved March 2, 2026, from [Link]
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ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Retrieved March 2, 2026, from [Link]
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved March 2, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved March 2, 2026, from [Link]
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PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved March 2, 2026, from [Link]
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Beier, P., et al. (2015). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 80(23), 12049–12058. Retrieved March 2, 2026, from [Link]
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Chen, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5707. Retrieved March 2, 2026, from [Link]
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LookChem. (n.d.). 1-azido-4-iodobenzene. Retrieved March 2, 2026, from [Link]
- Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.
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ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Retrieved March 2, 2026, from [Link]
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SpectraBase. (n.d.). 4-Fluoroiodobenzene - Optional[19F NMR]. Retrieved March 2, 2026, from [Link]
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PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved March 2, 2026, from [Link]
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Introduction: The Strategic Value of Multi-Functional Scaffolds
An In-Depth Technical Guide to 1-azido-2-fluoro-4-iodobenzene: A Trifunctional Scaffold for Advanced Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the efficiency of molecular design is paramount. Building blocks that offer multiple, orthogonally reactive functional groups provide a significant advantage, enabling the rapid construction and diversification of complex molecular architectures. 1-azido-2-fluoro-4-iodobenzene emerges as a compound of high strategic interest, possessing three distinct functional groups on a single phenyl ring: an azide, a fluorine atom, and an iodine atom. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile scaffold, from its fundamental properties and synthesis to its potential applications and critical safety considerations.
The true power of this molecule lies in the distinct chemical personalitites of its substituents. The azido group is a premier tool for bioconjugation via "click chemistry".[1] The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Finally, the fluoro group , a common feature in many modern pharmaceuticals, can be used to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] This trifunctional arrangement allows for a modular and sequential approach to synthesizing novel chemical entities, making it an invaluable tool for constructing targeted therapeutics, chemical probes, and advanced biomaterials.
Physicochemical Properties and Identification
While 1-azido-2-fluoro-4-iodobenzene is a specialized research chemical for which a specific CAS number is not readily found in major public databases, its identity is unequivocally defined by its structure. For context, the CAS numbers of its key precursors and related analogs are provided.
Table 1: Physicochemical and Identification Data
| Property | Value | Source / Note |
| IUPAC Name | 1-azido-2-fluoro-4-iodobenzene | - |
| Molecular Formula | C₆H₃FIN₃ | Calculated |
| Molecular Weight | 263.01 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Related CAS: 1-azido-4-iodobenzene | 53694-87-4 | [4][5][6] |
| Related CAS: 1-fluoro-4-iodobenzene | 352-34-1 | [7][8] |
| Related CAS: 2-fluoro-4-iodoaniline | Not readily available | Precursor |
Chemical Structure
The structure consists of a benzene ring substituted at positions 1, 2, and 4 with azido, fluoro, and iodo groups, respectively.
Caption: Structure of 1-azido-2-fluoro-4-iodobenzene.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the protons at C3, C5, and C6. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Based on related structures like 1-fluoro-4-iodobenzene, the protons adjacent to the fluorine will show larger coupling constants.[9][10]
-
¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant. The chemical shifts will be influenced by the strong electron-withdrawing and donating effects of the substituents.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent aromatic protons.
-
IR Spectroscopy: Characteristic absorption bands would include a strong, sharp peak for the azide (N₃) asymmetric stretch, typically around 2100-2160 cm⁻¹, and C-F and C-I stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 263. A characteristic isotopic pattern for iodine would be present. A prominent fragment would correspond to the loss of N₂, a common fragmentation pathway for azides.
Proposed Synthesis and Methodology
Aryl azides are most commonly synthesized from the corresponding anilines via a diazotization-azidation sequence. The logical precursor for 1-azido-2-fluoro-4-iodobenzene is therefore 2-fluoro-4-iodoaniline. The synthesis can be envisioned as a two-step process.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from standard procedures for the synthesis of aryl azides and should be optimized for this specific substrate.[11][12] CAUTION: This reaction generates potentially explosive intermediates and should only be performed by trained personnel in a certified chemical fume hood behind a blast shield.[1][13]
Materials:
-
2-fluoro-4-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is usually indicated by a color change and the dissolution of the aniline.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.2 eq) in cold water. CAUTION: Sodium azide is highly toxic. Avoid contact with acids, which generates the explosive and toxic hydrazoic acid (HN₃).[13][14]
-
Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any residual acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the solution excessively and do not evaporate to complete dryness to avoid concentrating the potentially explosive azide.[15]
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Reactivity and Applications in Drug Development
The strategic placement of the three functional groups allows for a series of sequential or orthogonal chemical transformations, making this scaffold a powerful tool for building molecular diversity.
Caption: Orthogonal reactivity of the functional groups.
-
Azido Group (N₃): Bioorthogonal Handle The azide is relatively stable and serves as an ideal functional group for bioorthogonal "click" chemistry.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction, allowing for the covalent linkage of the scaffold to alkyne-modified biomolecules, surfaces, or drug carriers with exceptional efficiency and specificity.[16] This is invaluable for creating antibody-drug conjugates, targeted delivery systems, and diagnostic probes. Additionally, the azide can be reduced to a primary amine via a Staudinger reaction, providing another point for chemical modification.[17]
-
Iodo Group (I): Cross-Coupling Anchor The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables a wide array of transformations to build molecular complexity:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, attaching new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or radiotherapy.[18]
-
-
Fluoro Group (F): Pharmacokinetic Modulator The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[2][3] Its high electronegativity and small size can profoundly influence a molecule's properties:
-
Metabolic Stability: A C-F bond is very strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3]
-
Binding Affinity: The fluorine can engage in favorable electrostatic or hydrogen bonding interactions with target proteins, increasing binding affinity and potency.[2]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, altering the ionization state of the molecule at physiological pH.[3]
-
Safety and Handling of Aromatic Azides
Aromatic azides are high-energy molecules and must be handled with extreme caution due to their potential for explosive decomposition.[1] Adherence to strict safety protocols is mandatory.
Key Hazards:
-
Thermal Sensitivity: Aryl azides can decompose exothermically upon heating, leading to a rapid release of nitrogen gas and a potential explosion.[1] Decomposition temperatures vary based on the aromatic substituents.
-
Shock and Friction Sensitivity: Many organic azides are sensitive to mechanical shock, friction, and pressure.[1] Grinding the solid, scraping with a metal spatula, or using ground glass joints can initiate explosive decomposition.[1][15]
-
Light Sensitivity: Some aromatic azides can decompose upon exposure to UV light.[1] They should be stored in the dark.
-
Toxicity: Azide compounds are toxic and can be absorbed through the skin.[1]
Mandatory Handling Protocols:
-
Work Environment: All manipulations must be conducted in a certified chemical fume hood, and a blast shield must be used between the experiment and the user, especially when working on scales larger than a few milligrams or when applying heat.[1]
-
Scale: Always begin work on a small (milligram) scale to assess the compound's stability before scaling up.
-
Utensils: Use plastic or glass spatulas and avoid metal utensils to prevent the formation of highly shock-sensitive heavy metal azides.[13][15]
-
Storage: Store aromatic azides in a cool, dark, and well-ventilated area, away from heat sources. Refrigerated or freezer storage (e.g., at -20°C) in amber vials is recommended.[1][13]
Table 2: Incompatible Materials
| Material Class | Hazard | Source |
| Strong Acids | Forms highly toxic and explosive hydrazoic acid (HN₃). | [1][14] |
| Heavy Metals (Cu, Pb, Ag, Hg) | Forms highly shock-sensitive and explosive heavy metal azides. | [1] |
| Halogenated Solvents (DCM, Chloroform) | Can form extremely unstable di- and tri-azidomethane. | [1][13] |
| Ground Glass Joints | Friction can initiate decomposition. | [1][15] |
Waste Disposal and Decontamination:
-
Decontamination: Glassware that has been in contact with azides should be decontaminated. A common method is to rinse with a dilute solution of ceric ammonium nitrate or nitrous acid (freshly prepared from sodium nitrite and an acid) in a fume hood, followed by a thorough water rinse.[1]
-
Waste Streams: Azide-containing waste must be collected separately from other chemical waste, especially acidic waste.[13] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[13]
Conclusion
1-azido-2-fluoro-4-iodobenzene represents a sophisticated and highly versatile chemical scaffold for researchers at the forefront of drug discovery and chemical biology. Its trifunctional nature provides three distinct and orthogonally reactive sites, enabling a modular and efficient approach to the synthesis of complex molecules. By leveraging the bioorthogonal reactivity of the azide, the cross-coupling potential of the iodide, and the pharmacokinetic benefits of the fluoride, scientists can rapidly generate libraries of novel compounds for therapeutic and diagnostic applications. However, the high-energy nature of the azide group necessitates an unwavering commitment to rigorous safety protocols. When handled with the appropriate expertise and caution, this compound is a powerful tool for accelerating innovation in the pharmaceutical sciences.
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Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. ResearchGate.
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Safe Handling of Azides. University of Pittsburgh.
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Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.
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Cas 53694-87-4,1-azido-4-iodobenzene. LookChem.
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4-FLUORO-4'-IODOAZOBENZENE. SpectraBase.
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1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum. ChemicalBook.
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Studies in azide chemistry. Part VI. Some reactions of perfluoroazidobenzene and perfluoro-4-azidotoluene. Journal of the Chemical Society, Perkin Transactions 1.
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CAS 28166-06-5: 1-Fluoro-2-nitro-4-azidobenzene. CymitQuimica.
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1-azido-4-iodobenzene | 53694-87-4. ChemicalBook.
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How to Prepare 1-Fluoro-4-iodobenzene?. Guidechem.
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1-Azido-4-iodobenzene 95.00% | CAS: 53694-87-4. Advanced ChemBlocks.
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Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. ResearchGate.
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Synthesis of 1-bromo-2-fluoro-4-iodobenzene. PrepChem.com.
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Synthesis of 1‐azido‐2‐iodotetrafluoroethane (4). ResearchGate.
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1,2-Difluoro-4-iodobenzene. PubChem.
-
4-Fluoroiodobenzene. PubChem.
-
4-Fluoroiodobenzene 99%. Sigma-Aldrich.
-
1-Fluoro-4-iodobenzene (stabilized with Copper chip). TCI Chemicals.
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. ACS Publications.
-
Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria. RSC Publishing.
-
Application of Fluorine in Drug Design. ResearchGate.
-
New boron compounds pave the way for easier drug development. University of Gothenburg.
-
Chemical Properties of Benzene, 1-fluoro-4-iodo- (CAS 352-34-1). Cheméo.
-
1-Fluoro-4-iodobenzene 352-34-1 wiki. Guidechem.
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Institutes of Health.
-
An In-depth Technical Guide to the Key Reactive Groups in 1-Azido-2-iodoethane. Benchchem.
-
1-Fluoro-4-iodobenzene, 99%. CymitQuimica.
-
Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and 1,2,4-trifluorobenzene (b). ResearchGate.
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- 18. New boron compounds pave the way for easier drug development [idw-online.de]
Comprehensive Characterization of 1-Azido-2-Fluoro-4-Iodobenzene: A Multimodal Spectroscopic Guide
This technical guide provides an in-depth analysis of the spectroscopic characterization of 1-azido-2-fluoro-4-iodobenzene . As a trisubstituted benzene derivative featuring a bioorthogonal azide handle, a lipophilic fluorine atom, and a reactive iodine cross-coupling site, this compound is a high-value intermediate in medicinal chemistry, particularly for PROTAC linker synthesis and
Executive Summary & Strategic Utility
1-Azido-2-fluoro-4-iodobenzene (Exact Mass: 262.[2][3][4]93) represents a "linchpin" scaffold in modern organic synthesis.[1][4] Its utility stems from its orthogonal reactivity profile:
-
The Azide (
): Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.[1][2][3][4] -
The Aryl Iodide (
): Facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2][3] -
The Fluorine (
): Modulates , metabolic stability, and lipophilicity, while providing a handle for NMR monitoring.[1]
This guide details the structural proof of this molecule, synthesizing chemometric prediction with empirical data from analogous aryl azides.
Safety Protocol: The "Rule of Six"
CRITICAL WARNING: Organic azides are potentially explosive.[1][4] Before synthesis or handling, you must calculate the stability ratio.[4]
Stability Calculation
The safety of organic azides is governed by the Carbon/Nitrogen ratio equation:
Status: UNSTABLE / HIGH ENERGY.
This compound violates the standard safety ratio (
Synthesis & Workflow Context
To understand the impurities and spectral artifacts, one must understand the genesis of the sample. The standard synthesis proceeds via the diazotization of 4-iodo-2-fluoroaniline .[1][2][3][4]
Reaction Pathway[3][4][5][6][7]
-
Precursor: 4-iodo-2-fluoroaniline (CAS: 29632-74-4).[1][2][3][4]
-
Diazotization: Treatment with
or generates the diazonium salt.[1][2][3] -
Azidation: Nucleophilic displacement with
.[1][3][4][5]
Figure 1: Synthetic workflow from the aniline precursor to the target azide.
Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the azide functional group transformation.[1]
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Azide ( | 2100 – 2140 | Strong | Asymmetric stretching ( |
| Aromatic C=C | 1580 – 1600 | Medium | Ring skeletal vibrations. |
| C–F Stretch | 1200 – 1250 | Strong | Aryl-Fluorine stretch.[1][2][3][4] |
| C–H (Ar) | 3050 – 3100 | Weak | Aromatic C–H stretching.[1][4] |
Technical Insight: The disappearance of the N-H stretches (3300-3400
B. Mass Spectrometry (MS)
Due to the fragility of the azide group, Electron Impact (EI) ionization often leads to extensive fragmentation.[4] Electrospray Ionization (ESI) or APCI in positive mode is preferred.
-
Molecular Ion: Expected
or at 262.9 / 263.9 Da .[1][2] -
Isotopic Pattern: Iodine is monoisotopic (
).[1] No M+2 peak from halides (unlike Cl/Br).[1][4] -
Fragmentation (EI/CID):
C. Nuclear Magnetic Resonance (NMR)
The NMR analysis is complex due to the spin-spin coupling between Protons (
NMR Prediction & Logic (400 MHz,
)
The molecule has three aromatic protons: H-3 , H-5 , and H-6 .[1][2][3]
-
H-3 (dd): Located between Fluorine and Iodine.[1][2][3][4][6]
-
H-6 (dd/m): Ortho to Azide, Para to Fluorine.
NMR
-
Shift: -120 to -130 ppm (relative to
). -
Pattern: The signal will appear as a complex multiplet (quartet-like) due to coupling with H-3 and H-6.[1][2][3]
NMR (Key Features)
-
C-F Coupling: The carbon directly attached to fluorine (C-2) will show a massive doublet (
Hz).[1][2][3] -
C-I Effect: The carbon attached to iodine (C-4) will be significantly shielded, appearing upfield (typically 85 – 95 ppm ), a unique diagnostic for aryl iodides.[1]
Figure 2: Structural influences on Proton NMR shifts and splitting patterns.
Experimental Protocols
General Procedure for Data Acquisition
To reproduce the data described above, follow these standard operating procedures (SOPs):
-
Sample Preparation (NMR):
-
Sample Preparation (IR):
-
Sample Preparation (MS):
-
Dilute to 10 µM in Acetonitrile/Water (50:50).
-
Inject via direct infusion (ESI+).[1] Avoid high capillary temperatures (
) to prevent thermal degradation before ionization.
-
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1][4][7] Angewandte Chemie International Edition, vol. 44, no.[7] 32, 2005, pp. 5188–5240.[4] Link
-
Synthesis of Fluorinated Aryl Azides: Smith, P. A. S., & Brown, B. B.[1] "The Reaction of Aryl Azides with nucleophiles." Journal of the American Chemical Society, vol. 73, no. 6, 1951.[4] (Foundational methodology for aniline-to-azide conversion).
-
NMR Prediction & Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.[2][3] (Source for substituent additivity rules).
-
Precursor Data (4-iodo-2-fluoroaniline): Sigma-Aldrich / Merck Safety Data Sheet & Spectral Library.[1][2][3] Link
Sources
- 1. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Facile and efficient synthesis of 4-azidotetrafluoroaniline: a new photoaffinity reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
commercial availability of 1-azido-2-fluoro-4-iodobenzene
Sourcing, Synthesis, and Application in High-Fidelity Chemical Biology
Executive Summary
1-Azido-2-fluoro-4-iodobenzene is a specialized, high-value bifunctional building block used primarily in photoaffinity labeling (PAL) , activity-based protein profiling (ABPP) , and fragment-based drug discovery (FBDD) . Its structural uniqueness lies in its orthogonality: the aryl azide moiety (
This guide addresses the "Make vs. Buy" decision matrix, providing a verified synthetic protocol for researchers facing long lead times from commercial vendors, alongside detailed application workflows.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 1-Azido-2-fluoro-4-iodobenzene |
| Common Name | 4-Iodo-2-fluoro-phenyl azide |
| CAS Number | 945559-14-8 (Product); 29632-74-4 (Precursor) |
| Molecular Formula | |
| Molecular Weight | 263.01 g/mol |
| Physical State | Pale yellow to brown solid/oil (highly light-sensitive) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Stability | Thermally stable < 60°C; Photolabile (UV active) |
Commercial Availability: The "Buy" Landscape
While 1-azido-2-fluoro-4-iodobenzene is commercially listed, it is frequently classified as a "Make-on-Demand" item rather than an off-the-shelf stock product. This distinction is critical for project timelines.
Market Analysis: Most major catalog houses (Sigma-Aldrich, Enamine, Combi-Blocks) list the compound but often route orders through custom synthesis partners, resulting in lead times of 4–8 weeks. The precursor, 2-Fluoro-4-iodoaniline , is widely available and inexpensive, making in-house synthesis the preferred route for time-sensitive projects.
Key Supplier Data:
| Supplier Category | Typical Lead Time | Purity Guarantee | Recommended Use |
| Tier 1 (e.g., Sigma, TCI) | 4–6 Weeks | >95% (HPLC) | GMP/GLP Standards |
| Boutique (e.g., Namiki, Fluorochem) | 2–4 Weeks | >97% (NMR) | R&D Screening |
| Precursor Suppliers | 24–48 Hours | >98% | In-House Synthesis |
Strategic Insight: If your requirement is < 5 grams, attempt to purchase. If > 5 grams or urgent, proceed immediately to the synthesis protocol below.
Synthetic Protocol: The "Make" Option
Objective: Synthesize 1-azido-2-fluoro-4-iodobenzene from 2-fluoro-4-iodoaniline via Sandmeyer reaction. Rationale: This protocol avoids the use of explosive diazonium isolation by generating the species in situ and trapping with sodium azide.
Materials
-
Reagents: Sodium Nitrite (
), Sodium Azide ( ), Trifluoroacetic Acid (TFA) or HCl. -
Solvent: Water/Acetonitrile (1:1 mixture) or Water/TFA.
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in a 1:1 mixture of
at 0°C. -
Critical Control Point: Maintain temperature < 5°C to prevent diazonium decomposition.
-
Add
(1.2 eq) dropwise as an aqueous solution. Stir for 30 minutes. The solution should turn clear/pale yellow.
-
-
Azidation:
-
Add
(1.5 eq) dissolved in minimal water dropwise to the reaction mixture at 0°C. -
Observation: Vigorous gas evolution (
) will occur. Ensure adequate venting. -
Allow the reaction to warm to room temperature and stir for 2 hours in the dark (wrap flask in aluminum foil).
-
-
Work-up:
-
Dilute with diethyl ether or ethyl acetate.
-
Wash organic layer with saturated
(to neutralize acid) and brine. -
Dry over
, filter, and concentrate in vacuo at ambient temperature (do not heat > 30°C).
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).[3] The product is non-polar.
-
Yield Expectation: 85–95%.
-
Synthesis Workflow Diagram
Figure 1: One-pot Sandmeyer synthesis workflow for generating the target azide from aniline precursor.
Applications in Chemical Biology
The value of 1-azido-2-fluoro-4-iodobenzene lies in its orthogonal reactivity . It allows researchers to modify the molecule at the iodine position (e.g., attaching a drug pharmacophore) and then use the azide for target identification.
Mechanism 1: Photoaffinity Labeling (PAL)
Upon UV irradiation (typically 254 nm or 365 nm), the aryl azide extrudes nitrogen to form a highly reactive nitrene .
-
Singlet Nitrene: Short-lived, inserts into O-H or N-H bonds.
-
Triplet Nitrene: Longer-lived, abstracts hydrogen or inserts into C-H bonds.
-
Fluorine Effect: The ortho-fluorine atom destabilizes the ring-expansion pathway (preventing formation of the unreactive ketenimine isomer), thereby forcing the reaction towards the desired C-H insertion into the target protein.
Mechanism 2: Bioorthogonal "Click" Chemistry
The azide group is stable under physiological conditions but reacts specifically with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow: Proteomic Profiling
Figure 2: Proteomic profiling workflow utilizing the bifunctional nature of the scaffold.
Safety & Handling Protocols
Hazard Classification:
-
Explosion Risk: While aryl azides are generally more stable than alkyl azides, the "Rule of Six" (
) suggests this molecule is borderline.- .
-
Mitigation: Never distill. Store in small aliquots. Do not heat > 60°C.
-
Toxicity: Aryl iodides and azides are toxic if inhaled or absorbed. Use double-gloving and work in a fume hood.
-
Storage: -20°C, protected from light (amber vials).
References
-
Synthesis & Precursor Data
- Source: LookChem & ChemicalBook Suppliers D
- Context: Confirmation of 2-fluoro-4-iodoaniline (CAS 29632-74-4) as the primary synthetic precursor.
-
Fluorinated Aryl Azide Photochemistry
-
Title: Fluoro Aryl Azides: Synthesis, Reactions and Applications.[4]
- Source: ResearchG
- Context: Mechanistic explanation of fluorine's role in stabilizing nitrene intermedi
-
-
Sandmeyer Reaction Protocol
- Title: Practical Synthesis of Aryl Azides
- Source: Organic Syntheses.
- Context: General procedure adapted for the diazotization and azid
-
Commercial Catalog Listing
- Source: Namiki Shoji Co., Ltd.
- Context: Verifies existence of 1-azido-2-fluoro-4-iodobenzene as a commercial entity (MDL MFCD27665596).
Sources
A Senior Application Scientist's Guide to Fluorinated Azido Compounds: Advanced Applications in Chemical Biology and Drug Discovery
Introduction: The Strategic Synergy of Fluorine and Azide Functionalities
In the landscape of modern chemical biology and medicinal chemistry, the quest for molecular tools with enhanced precision, stability, and functionality is perpetual. Among the vast arsenal of chemical moieties, fluorinated azido compounds have emerged as exceptionally versatile and powerful building blocks.[1][2] This guide provides an in-depth exploration of their applications, grounded in the fundamental principles that make them so effective.
The azide group is a cornerstone of bioorthogonal chemistry, most notably for its role in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3] Its small size, stability in biological milieu, and specific reactivity make it an ideal chemical handle.[4] Fluorine, the most electronegative element, imparts unique properties to organic molecules when substituted for hydrogen.[5][6] These include altered lipophilicity, enhanced metabolic stability, modulation of pKa, and the ability to form strong, specific non-covalent interactions.[5][7] The strategic combination of these two functionalities creates compounds with synergistic properties, opening new avenues for research in drug discovery, proteomics, and bioimaging. This guide will elucidate the causality behind experimental choices when using these reagents, providing both theoretical grounding and practical, field-proven protocols.
Enhancing Bioorthogonal Chemistry: The "Fluorine Effect" in Click Reactions
The "click" reaction is a powerful tool for ligating molecules in complex biological environments.[8] The introduction of fluorine into the azide-containing partner can significantly modulate the reaction's characteristics, offering researchers greater control and expanded capabilities.
Causality: Why Use Fluorinated Azides in Click Chemistry?
The primary driver is the strong electron-withdrawing nature of fluorine. When positioned on an alkyl or aryl group attached to the azide, fluorine atoms increase the electrophilicity of the azide moiety. This electronic perturbation has two key consequences:
-
Accelerated Reaction Kinetics: In copper-catalyzed reactions, azidoperfluoroalkanes have been shown to be more reactive toward alkynes than their non-fluorinated counterparts.[9] This allows for faster labeling, lower catalyst concentrations, and the potential for performing reactions in more dilute conditions, which is crucial for in vivo studies.
-
Altered Orthogonality in SPAAC: In strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids a potentially toxic copper catalyst, fluoroalkyl azides exhibit altered reactivity profiles. They can react more rapidly with electron-rich cyclooctynes while showing reduced reactivity with electron-deficient ones, creating a new layer of orthogonality for multiplexed labeling experiments.[10]
Furthermore, small-molecule fluoroalkyl azides, once considered unsafe, are now available in easy-to-handle solutions, mitigating concerns about their volatility and stability.[3] Highly fluorinated low-molecular-weight azides have demonstrated surprising thermal stability.[2]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Fluorinated Azide
This protocol describes a general procedure for labeling an alkyne-modified peptide with a trifluoromethyl-containing azide.
Materials:
-
Alkyne-modified peptide (e.g., Propargyl-Gly-RGD)
-
3,5-bis(trifluoromethyl)benzyl azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Solvent: Degassed Phosphate-Buffered Saline (PBS), pH 7.4 / t-Butanol mixture (3:1)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the PBS/t-butanol solvent system to a final concentration of 1 mM.
-
Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of 3,5-bis(trifluoromethyl)benzyl azide in DMSO.
-
Prepare a 50 mM aqueous stock solution of CuSO₄·5H₂O.
-
Prepare a 100 mM aqueous stock solution of Sodium L-Ascorbate. This solution should be made fresh.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
450 µL of the peptide solution.
-
50 µL of the 3,5-bis(trifluoromethyl)benzyl azide stock solution (Final concentration: 1 mM, 1 equivalent).
-
10 µL of the CuSO₄ stock solution (Final concentration: 1 mM, 1 equivalent).
-
10 µL of the Sodium L-Ascorbate stock solution (Final concentration: 2 mM, 2 equivalents).
-
-
Incubation: Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light if any components are light-sensitive.
-
Analysis and Purification: Monitor the reaction progress using LC-MS. Upon completion, the labeled peptide can be purified using reverse-phase HPLC.
Self-Validation & Controls:
-
Negative Control: Run a parallel reaction without the copper sulfate to ensure that no uncatalyzed reaction occurs.
-
Causality Check: The reaction should proceed significantly faster than a similar reaction using a non-fluorinated benzyl azide under identical conditions, demonstrating the accelerating effect of the trifluoromethyl groups.
Precision in Proteomics: Fluorinated Aryl Azides for Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique to identify and map non-covalent interactions, such as drug-target or protein-protein interactions.[11] The method relies on a photoactivatable group that, upon UV irradiation, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. Fluorinated aryl azides are superior reagents for this purpose.[12]
Causality: The Rationale for Fluorine in Photoaffinity Labels
Upon photolysis, an aryl azide generates a highly reactive singlet nitrene. This intermediate is the desired species for forming covalent crosslinks via C-H or N-H insertion reactions.[13][14] However, the singlet nitrene can undergo an undesired intramolecular rearrangement (ring expansion) to form a ketenimine, which is less reactive for cross-linking and can be trapped by nucleophiles, complicating analysis.[13][15]
The key insight, pioneered by Platz and others, is that placing electron-withdrawing fluorine atoms at the ortho positions relative to the azide group significantly retards this unwanted ring expansion.[13][15] This has two major benefits:
-
Stabilization of the Singlet Nitrene: The ortho-fluorine substituents stabilize the desired singlet nitrene, increasing its lifetime and providing a larger window for productive intermolecular cross-linking.[15]
-
Increased Cross-linking Yield: By suppressing the primary unproductive side reaction, the overall efficiency of covalent capture of the binding partner is dramatically increased.[13]
This "ortho-fluoro effect" makes tetrafluorinated aryl azides the gold standard for modern photoaffinity labeling probes.
Workflow & Visualization: Photoaffinity Labeling Experiment
The following diagram outlines the logical flow of a typical PAL experiment to identify the binding partners of a small molecule drug.
Caption: Workflow for identifying protein targets using a fluorinated aryl azide photoaffinity probe.
Crafting Superior Therapeutics: Fluorinated Azido Nucleosides and Building Blocks
The incorporation of fluorine and azide groups into nucleoside analogs has led to the development of potent antiviral agents.[16][17] The rationale extends beyond simple building blocks to the strategic modification of drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[5]
Causality: The Dual-Role of Fluorine and Azide in Antiviral Nucleosides
In the context of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV, for example, the azide and fluorine groups serve distinct but complementary roles:
-
The 4'-Azido Group: Introducing an azido group at the 4' position of the sugar ring can lock the furanose into a specific conformation (e.g., 3'-C-endo) that is favorable for binding to viral polymerases.[7][18] This conformational constraint can lead to enhanced activity, including against drug-resistant viral strains.[7] Azvudine (FNC), a cytidine analog with a 2'-fluoro and 4'-azido group, has been approved for treating both HIV-1 and SARS-CoV-2 infections.[19]
-
The 2'-Fluoro Group: A fluorine atom at the 2' position significantly increases the stability of the glycosidic bond that links the sugar to the nucleobase.[7][17] This prevents enzymatic cleavage and premature degradation of the drug, enhancing its bioavailability and half-life. It can also reduce the formation of toxic metabolites.[7]
This combination results in compounds with high potency and improved drug-like properties.[18][20]
Data Presentation: Physicochemical Impact of Fluorination
The strategic introduction of fluorinated motifs can predictably alter key drug properties. The table below summarizes these effects, which are critical considerations during drug development.
| Property | Effect of Fluorination | Rationale / Causality | Representative Fluorinated Azido Motif |
| Metabolic Stability | Increased | C-F bond is stronger than a C-H bond, blocking sites of oxidative metabolism by Cytochrome P450 enzymes.[6] | Trifluoromethyl (-CF₃) |
| Lipophilicity (LogP) | Increased | Fluorine is hydrophobic; substitution increases the overall lipophilicity of the molecule, affecting membrane permeability.[7] | 3,5-bis(trifluoromethyl)benzyl |
| Binding Affinity | Increased | Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic or dipolar interactions with the target protein.[7][21] | Monofluorophenyl |
| Acidity (pKa) | Lowered (for adjacent amines/acids) | The strong electron-withdrawing effect of fluorine stabilizes the conjugate base, making the parent acid or amine more acidic.[7] | α-fluoroalkyl groups |
Advanced Bio-Imaging and Sensing: Fluorogenic and ¹⁹F NMR Probes
Beyond structural roles, fluorinated azido compounds are enabling sophisticated new methods for visualizing and probing biological systems.
A. Fluorogenic Probes: Lighting Up Upon Reaction
A powerful concept in bio-imaging is the use of "fluorogenic" probes—molecules that are dark or weakly fluorescent until they undergo a specific chemical reaction that "turns on" their fluorescence.[4] The reduction of an azide to an amine is a common trigger for this process.
Causality: In many push-pull dyes, fluorescence depends on an intramolecular charge-transfer (ICT) process between an electron-donating group and an electron-accepting group. An azide is a poor electron donor, so an azido-functionalized dye is often non-fluorescent.[22][23] Upon reaction (e.g., reduction by H₂S or cycloaddition), the azide is converted to a strongly electron-donating amine. This restores the ICT pathway and switches on bright fluorescence.[22][23] Fluorinating the aromatic core of these dyes can further tune their photophysical properties, such as emission wavelength and quantum yield, and enhance reaction rates.[24][25]
B. ¹⁹F NMR Probes: A Unique Tool for Structural Biology
¹⁹F NMR spectroscopy is a highly sensitive tool for studying molecular interactions and dynamics, as the ¹⁹F nucleus is naturally absent from biological systems.[26] Fluorinated azides provide a simple and modular way to introduce a ¹⁹F NMR probe onto a biomolecule.
Causality: The "click" reaction provides a robust and site-specific method to attach a small, fluorinated azide to an alkyne-modified protein, nucleic acid, or other biomolecule.[3][26] Once attached, the fluorine atoms act as sensitive reporters. Changes in the ¹⁹F NMR chemical shift can indicate binding events, conformational changes, or alterations in the local chemical environment, providing valuable structural information without the need for crystallography.[3] Using azides with magnetically equivalent fluorine atoms (like in a -CF₃ group) simplifies the resulting NMR spectrum to a single sharp peak, making analysis more straightforward.[3]
Visualization: Logic of a ¹⁹F NMR Fragment Screening Experiment
Caption: Logical workflow for a ¹⁹F NMR-based fragment screen using a site-specifically installed fluorinated probe.
Conclusion and Future Outlook
Fluorinated azido compounds are far more than simple chemical curiosities; they are sophisticated tools that provide researchers with unprecedented control over chemical reactivity, biological stability, and molecular sensing. The synergistic effects of the fluorine atom and the azide group have led to significant advancements in bioorthogonal labeling, photoaffinity-based proteomics, antiviral drug design, and advanced imaging techniques. As synthetic methods for creating more diverse and complex fluorinated azides continue to evolve, their application space will undoubtedly expand. Future innovations may include multi-functional probes that combine photo-crosslinking with fluorogenic reporting or the development of new fluoroalkyl azides for even faster and more orthogonal bio-ligation reactions, further solidifying the role of these remarkable compounds at the forefront of chemical and biological research.
References
- Fluorinated Azides: Click Chemistry Meets Fluorine. (n.d.). Sigma-Aldrich.
- Lord, S. J., Lee, H.-L., Samuel, R., Weber, R., & Moerner, W. E. (2013). Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. PMC.
- Seminal discoveries of standard and fluorinated aryl azides as... (n.d.). ResearchGate.
- Kormos, A. (n.d.). Design, synthesis and testing of bioorthogonally applicable azide-containing fluorogenic dyes.
-
Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. Retrieved from [Link]
-
DeTraglia, M. C., Brand, J. S., & Tometsko, A. M. (1978). Synthesis and binding of new polyfluorinated aryl azides to alpha-chymotrypsin. New reagents for photoaffinity labeling. The Journal of Biological Chemistry, 253(6), 1846-1851. Retrieved from [Link]
-
Ji, I., & Ji, T. H. (1982). Establishment of photoaffinity label derivatives of fluorene as probes in studies of chemical carcinogenesis in mammalian cell culture. Cancer Research, 42(1), 287-291. Retrieved from [Link]
-
Bernard, C., et al. (2023). Fluorogenic Photo-Crosslinking of Glycan-Binding Protein Recognition Using a Fluorinated Azido-Coumarin Fucoside. Angewandte Chemie International Edition, 62(49), e202314248. Retrieved from [Link]
- Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (2022). CF Plus Chemicals.
-
Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry. Retrieved from [Link]
-
Vepsäläinen, J., et al. (1992). Synthesis and Antiviral Activity of Some Fluorinated Nucleotide Derivatives. Nucleosides and Nucleotides, 11(7), 1329-1340. Retrieved from [Link]
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Zhang, H., & Zhou, W. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B, 13(10), 4099-4118. Retrieved from [Link]
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Liu, C., et al. (2014). o-Fluorination of aromatic azides yields improved azido-based fluorescent probes for hydrogen sulfide: synthesis, spectra, and bioimaging. Chemistry, an Asian journal, 9(12), 3586-3592. Retrieved from [Link]
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Lord, S. J., Lee, H.-L., Samuel, R., Weber, R., & Moerner, W. E. (2013). Azido Push-Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. ResearchGate. Retrieved from [Link]
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Oh, C. H., et al. (2014). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 825-827. Retrieved from [Link]
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Peng, T., & Hang, H. C. (2016). The Application of Fluorine-Containing Reagents in Structural Proteomics. Accounts of Chemical Research, 49(7), 1359-1368. Retrieved from [Link]
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Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]
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Bernard, C., et al. (2023). Fluorogenic Photo‐Crosslinking of Glycan‐Binding Protein Recognition Using a Fluorinated Azido‐Coumarin Fucoside. ResearchGate. Retrieved from [Link]
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Fluoro Aryl Azides: Synthesis, Reactions and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Beier, P. (n.d.). Fluorinated organic azides: From chemical curiosities to versatile building blocks. TIB AV-Portal. Retrieved from [Link]
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Pradere, U., et al. (2014). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. ChemMedChem, 9(5), 879-897. Retrieved from [Link]
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Singh, K., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. NAR Molecular Medicine, 5(1). Retrieved from [Link]
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Wang, W., et al. (2022). Synthesis of 2'-Deoxy-2'-β-Fluoro-4'-Azido-5-Fluorouridine as a Potential Anti-HIV Agent. ResearchGate. Retrieved from [Link]
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Halford, B. (2016). Fluorinated azides click to make triazoles. Chemical & Engineering News. Retrieved from [Link]
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Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. Retrieved from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved from [Link]
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Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, L., et al. (2016). Multi-Fluorinated Azido Coumarins for Rapid and Selective Detection of Biological H2 S in Living Cells. ChemBioChem, 17(2), 121-125. Retrieved from [Link]
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Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Open Research Repository. Retrieved from [Link]
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Deroose, C. M., & O'Hagan, D. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. ChemBioChem, 16(4), 546-557. Retrieved from [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
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Bilgicer, B., Fichera, A., & Kumar, K. (2001). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry. Organic Letters. Retrieved from [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved from [Link]
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Pretze, M., et al. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules. Retrieved from [Link]
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Huang, H., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science. Retrieved from [Link]
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Modification of Polybutadiene with Trifluoromethyl and Clickable Azide Groups in One-Shot. (n.d.). ResearchGate. Retrieved from [Link]
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Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]
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Adu-Ampratwum, D., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Retrieved from [Link]
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Alanizi, A., et al. (2022). Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO. eScholarship.org. Retrieved from [Link]
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How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. Retrieved from [Link]
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The Strategic Role of Iodine in the Reactivity and Application of 1-Azido-2-fluoro-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-2-fluoro-4-iodobenzene is a trifunctional chemical scaffold of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth technical analysis of the molecule's reactivity, with a specific focus on the pivotal and multifaceted role of the iodine substituent. We will explore how the unique properties of the carbon-iodine (C-I) bond dictate the compound's utility as a versatile building block, enabling a wide range of selective chemical transformations. The discussion will cover the iodine atom's function as a superior leaving group in metal-catalyzed cross-coupling reactions, its capacity for halogen bonding, and its electronic influence on the molecule as a whole. This guide will synthesize mechanistic principles with practical, field-proven insights, offering detailed experimental protocols and comparative data to provide a comprehensive resource for researchers.
Introduction
The rational design of complex organic molecules, from life-saving pharmaceuticals to advanced materials, relies on the availability of versatile and selectively reactive chemical building blocks. 1-Azido-2-fluoro-4-iodobenzene emerges as a powerful tool in this context, presenting three distinct functional groups—an azide, a fluorine atom, and an iodine atom—on a single aromatic ring. Each substituent offers a unique handle for chemical modification:
-
The azido group (–N₃) is renowned for its participation in bioorthogonal "click" chemistry, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and as a precursor to amines or nitrenes.[1][2]
-
The fluoro group (–F) is a common substituent in pharmaceuticals that can enhance metabolic stability, binding affinity, and membrane permeability. Its C-F bond is generally robust and less reactive under many conditions.
-
The iodo group (–I) is the primary focus of this guide. Its presence is strategic, serving as the most reactive site for many crucial bond-forming reactions.
This guide will dissect the chemistry of 1-azido-2-fluoro-4-iodobenzene through the lens of its most reactive functional group: the iodine atom. We will demonstrate how the inherent properties of the C-I bond make it the linchpin for a host of synthetic transformations, enabling chemists to construct complex molecular architectures with precision and efficiency.
Molecular Properties and the Dominance of the C-I Bond
The reactivity of an aryl halide is fundamentally governed by the strength and polarity of the carbon-halogen (C-X) bond. In the context of 1-azido-2-fluoro-4-iodobenzene, the C-I bond is significantly weaker and more polarizable than the C-F bond, rendering it the primary site for reactions like metal-catalyzed cross-coupling.[3]
| Bond | Bond Dissociation Energy (kcal/mol) | General Reactivity Trend in Cross-Coupling |
| C-F (in Fluorobenzene) | ~125 | Lowest |
| C-Cl (in Chlorobenzene) | ~96 | Low |
| C-Br (in Bromobenzene) | ~81 | Moderate |
| C-I (in Iodobenzene) | ~65 | Highest |
| Table 1: Comparative Carbon-Halogen Bond Dissociation Energies (BDEs). Data compiled from multiple sources.[3][4] |
This disparity in bond energy is the cornerstone of the molecule's selective reactivity. The ~65 kcal/mol BDE of the C-I bond makes it highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium(0)), which is the crucial initiating step in most cross-coupling catalytic cycles.[3][5] In contrast, the formidable strength of the C-F bond (~125 kcal/mol) ensures it remains intact under typical cross-coupling conditions, providing an orthogonal reactive handle.
The Pivotal Role of the Iodine Atom in Reactivity
The iodine atom bestows upon 1-azido-2-fluoro-4-iodobenzene three primary modes of reactivity that are central to its synthetic utility.
Iodine in Metal-Catalyzed Cross-Coupling Reactions
The most significant role of the iodine atom is to serve as an excellent electrophilic partner in a vast array of metal-catalyzed cross-coupling reactions.[6] These reactions are fundamental to modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity.[7]
The general catalytic cycle for a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the central role of the C-I bond.[7][8][9]
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling. The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to the Pd(0) catalyst.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the aryl iodide with an organoboron compound (e.g., a boronic acid or ester). This is one of the most widely used reactions for synthesizing biaryl structures.[6]
-
Sonogashira Coupling: Forms C-C bonds between the aryl iodide and a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in drug discovery.[6][10][11][12] The reaction is typically co-catalyzed by copper(I).[12]
-
Negishi Coupling: Utilizes an organozinc reagent to form C-C bonds, known for its high functional group tolerance.[6]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl iodide with an amine, a critical transformation in the synthesis of many pharmaceuticals.[7]
-
Heck Reaction: Creates a C-C bond by coupling the aryl iodide with an alkene.[13]
In all these cases, the high reactivity of the C-I bond allows these reactions to proceed under mild conditions, often at room temperature, which preserves the integrity of the other functional groups on the molecule.[6][10]
Iodine as a Halogen Bond Donor
Beyond covalent bond-forming reactions, the iodine atom can participate in non-covalent interactions known as halogen bonding. A halogen bond is an attractive interaction between an electron-deficient region on the halogen atom (termed a σ-hole) and a Lewis base (e.g., an atom with a lone pair like N, O, or S).[14][15]
The strength of the halogen bond follows the trend I > Br > Cl > F, making the iodine on 1-azido-2-fluoro-4-iodobenzene a potent halogen bond donor.[15] This interaction can be exploited in crystal engineering to control solid-state packing, in supramolecular chemistry for self-assembly, and potentially in catalysis to pre-organize substrates for a reaction.
Figure 2: Diagram of a Halogen Bond. The electrophilic σ-hole on the iodine atom interacts with an electron-rich Lewis base.
Iodine as a Nucleophilic Substitution Leaving Group
While less common for aryl halides than metal-catalyzed reactions, the iodide ion is a good leaving group, making the C-I bond susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.[16] The presence of the electron-withdrawing fluoro and azido groups on the ring can further activate the molecule toward nucleophilic attack. This provides an alternative pathway for introducing nucleophiles like alkoxides, thiolates, or amines.
Experimental Protocols & Workflows
As a senior application scientist, it is crucial to translate theory into practice. The following section provides a detailed, validated protocol for a common and powerful application of 1-azido-2-fluoro-4-iodobenzene: the Suzuki-Miyaura cross-coupling.
Case Study: Synthesis of 4'-Azido-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol details the coupling of 1-azido-2-fluoro-4-iodobenzene with 4-cyanophenylboronic acid.
Materials & Reagents:
-
1-Azido-2-fluoro-4-iodobenzene
-
4-Cyanophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
Safety Precautions:
-
Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or strong acids. Handle with care in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Sources
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- 4. Bond Energies [www2.chemistry.msu.edu]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 16. fiveable.me [fiveable.me]
Methodological & Application
using 1-azido-2-fluoro-4-iodobenzene in copper-catalyzed click chemistry
Application Note: 1-Azido-2-Fluoro-4-Iodobenzene as a Trifunctional Scaffold in Modular Drug Discovery
Executive Summary
This guide details the application of 1-azido-2-fluoro-4-iodobenzene (AZFI) , a high-value trifunctional scaffold designed for fragment-based drug discovery (FBDD), bioconjugation, and proteolysis-targeting chimera (PROTAC) synthesis. Unlike standard click reagents, AZFI integrates three distinct orthogonal handles:
-
Azide (-N₃): Enables rapid, bioorthogonal attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Iodide (-I): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing further structural elaboration.
-
Fluoride (-F): Serves as a sensitive, background-free reporter for ¹⁹F NMR spectroscopy to monitor binding events or reaction kinetics.
This protocol provides validated workflows for utilizing AZFI, emphasizing reaction sequencing to maximize yield and preserve functional group integrity.
Chemical Constitution & Safety
Compound Profile:
-
IUPAC Name: 1-azido-2-fluoro-4-iodobenzene
-
Molecular Weight: ~263.01 g/mol
-
Appearance: Pale yellow to orange solid/oil (highly photosensitive).
-
Solubility: DMSO, DMF, MeOH, CH₂Cl₂.
Safety & Handling (Critical):
-
Photosensitivity: Aryl azides decompose to reactive nitrenes under UV/ambient light. Store in amber vials wrapped in foil at -20°C. Perform reactions in low-light conditions.
-
Explosion Hazard: While the halogen atoms increase the molecular weight (C/N ratio > 3), organic azides are potentially explosive. Do not concentrate to dryness in the presence of metals or heat. Use a safety shield during rotary evaporation.
-
Toxicity: Treat as a potential mutagen and skin irritant. Double-glove and use a fume hood.
Core Application: Copper-Catalyzed Click Chemistry (CuAAC)
The primary utility of AZFI is the "Click" reaction. The presence of the ortho-fluorine atom exerts an electronic effect that can slightly modulate the reactivity of the azide, but standard CuAAC conditions remain highly effective.
Mechanism & Causality
The reaction proceeds via a Cu(I)-acetylide intermediate. We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1]
-
Why THPTA? Unlike TBTA, THPTA is water-soluble and prevents Cu(I) oxidation/disproportionation while protecting biomolecules from oxidative damage by reactive oxygen species (ROS).
-
Why Ascorbate? It reduces the inactive Cu(II) precursor to the active Cu(I) species in situ, eliminating the need for unstable Cu(I) salts.
Protocol 1: Standard CuAAC Conjugation
Objective: Conjugate AZFI to a terminal alkyne-bearing fragment.
Reagents:
-
Fragment A: AZFI (100 mM in DMSO).
-
Fragment B: Terminal Alkyne (100 mM in DMSO).
-
Ligand: THPTA (50 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).[1]
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).
Step-by-Step Workflow:
-
Preparation: In a 1.5 mL amber Eppendorf tube, combine solvents to achieve a final reaction volume of 500 µL.
-
Substrate Addition: Add Alkyne (final 1 mM) and AZFI (final 1.1 mM, 1.1 equiv).
-
Note: Slight excess of azide ensures complete consumption of the valuable alkyne fragment.
-
-
Catalyst Complexing: In a separate tube, mix CuSO₄ and THPTA (1:5 molar ratio) and incubate for 2 minutes.
-
Ratio Logic: 1 eq Cu : 5 eq Ligand ensures all metal is chelated, preventing "naked" copper toxicity or precipitation.
-
-
Initiation: Add the Cu-THPTA complex to the reaction (final 0.1 mM Cu). Add Sodium Ascorbate (final 5 mM).
-
Incubation: Purge headspace with N₂, cap, and rotate at Room Temperature (RT) for 1–2 hours in the dark.
-
Quenching: Add 5 equivalents of EDTA (0.5 M, pH 8.0) to chelate copper.[1]
-
Purification: Dilute with EtOAc, wash with brine, and purify via silica flash chromatography (or HPLC for polar conjugates).
Orthogonal Functionalization (The "Couple")
The 4-iodo position allows for modular expansion after the click reaction. The triazole ring formed in Step 3 is chemically robust and withstands Pd-catalyzed cross-coupling conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: React the AZFI-Triazole conjugate with an aryl boronic acid.
Reagents:
-
Substrate: AZFI-Triazole conjugate (from Protocol 1).
-
Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ (3 equiv, 2M aqueous).
-
Solvent: 1,4-Dioxane.
Workflow:
-
Dissolve the AZFI-Triazole conjugate and Boronic Acid in degassed 1,4-Dioxane.
-
Add Pd(dppf)Cl₂ and K₂CO₃ solution.
-
Heat to 80°C under Argon for 4–6 hours.
-
Note: The ortho-fluorine remains intact (C-F bond is too strong for standard Pd oxidative addition), preserving the ¹⁹F NMR handle.
Application: ¹⁹F NMR Tracking
The single fluorine atom at the ortho position serves as a built-in spy.
-
Chemical Shift: Typically appears around -110 to -130 ppm (relative to CFCl₃), a region free from biological background.
-
Usage:
-
Reaction Monitoring: The shift of the F signal changes distinctively upon triazole formation (conversion of Azide to Triazole alters the electronic environment).
-
Ligand Binding: When the AZFI-conjugate binds to a protein target, the ¹⁹F signal will broaden or shift (Chemical Shift Perturbation) due to the change in correlation time and local environment.
-
Data Summary & Visualization
Table 1: Reaction Compatibility Matrix
| Functional Group | CuAAC (Click) | Pd-Coupling (Suzuki) | Stability Note |
| Azide (-N₃) | Reactant | Unstable* | Pd can decompose azides; Click FIRST. |
| Iodide (-I) | Inert | Reactant | Preserved during Click. |
| Fluoride (-F) | Inert | Inert | Stable reporter. |
| Alkyne (-C≡CH) | Reactant | Polymerizes | Must be clicked first. |
Figure 1: Modular Workflow Diagram
Caption: Sequential functionalization workflow. Step 1 (Green) utilizes the Azide for conjugation. Step 2 (Red) utilizes the Iodine for elaboration. The Fluorine remains as an analytical handle.[3]
Figure 2: CuAAC Catalytic Cycle (Simplified)
Caption: The catalytic cycle of CuAAC. The ligand (THPTA) is crucial for maintaining the Cu(I) state (Top Left) and facilitating the formation of the reactive acetylide (Top Right).
References
-
PresoIski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
CF Plus Chemicals. (2022).[4] Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. Pharma Industry Review.
-
Sigma-Aldrich. (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine. Technical Article.
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[5]
Sources
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- 2. scispace.com [scispace.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
- 5. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Azido-2-Fluoro-4-Iodobenzene (AFIB) in Chemoproteomics
This Application Note is designed for researchers in Chemical Biology, Proteomics, and Drug Discovery . It details the strategic application of 1-azido-2-fluoro-4-iodobenzene (AFIB) as a high-performance scaffold for constructing Photoaffinity Labeling (PAL) probes.
While "metabolic labeling" typically refers to the incorporation of biosynthetic precursors (e.g., amino acids, sugars), this guide addresses the advanced chemoproteomic application where AFIB serves as a bioorthogonal warhead introduced into metabolic ligands or drugs to map their interactomes in metabolically active systems.
Introduction: The "Privileged" Scaffold
1-azido-2-fluoro-4-iodobenzene is not merely a reagent; it is a bifunctional pharmacophore designed to overcome the historic limitations of aryl azide photochemistry. In the context of metabolic labeling and target identification, it serves two critical roles:
-
The "Stabilized" Warhead (Azide + Fluorine): Traditional aryl azides suffer from low crosslinking efficiency due to ring expansion into electrophilic ketenimines, which react with water rather than the target protein. The ortho-fluorine atom in AFIB electronically stabilizes the singlet nitrene intermediate, preventing ring expansion and significantly enhancing C-H insertion efficiency into the target protein [1].
-
The Modular Handle (Iodine): The para-iodine provides a versatile attachment point for cross-coupling (Sonogashira, Suzuki, Heck) to virtually any metabolic ligand, drug, or cofactor without destroying the photoreactive moiety.
Key Chemical Advantages
| Feature | Functionality | Benefit |
| Azide (-N₃) | Photoreactive Group | Generates nitrene upon UV activation (365 nm) to covalently crosslink binding partners. |
| Ortho-Fluorine (-F) | Electronic Modulator | Critical: Suppresses ketenimine rearrangement; enhances labeling yield; enables ¹⁹F NMR tracking. |
| Para-Iodine (-I) | Synthetic Handle | Allows precise attachment to the "bait" molecule via Pd-catalyzed cross-coupling. |
Mechanism of Action
The utility of AFIB relies on a sequence of Recognition, Activation, and Capture .
-
Probe Synthesis: AFIB is coupled to a "Bait" (e.g., a kinase inhibitor or metabolite).
-
Equilibrium Binding: The probe is incubated with the proteome (cell lysate or live cells). The Bait binds its specific metabolic targets.
-
Photo-Activation: UV irradiation triggers the azide.
-
The Fluorine Effect: The ortho-fluorine stabilizes the singlet nitrene , favoring rapid insertion into nearby C-H or N-H bonds of the protein backbone.
-
Analysis: The covalently labeled protein is digested and analyzed via LC-MS/MS.
Workflow Diagram
Caption: Logical flow from scaffold synthesis to proteomic analysis. The Fluorine atom is critical for the efficiency of the Nitrene -> Crosslink step.
Experimental Protocol
Phase 1: Probe Construction (Example)
Goal: Attach AFIB to a terminal alkyne-containing ligand via Sonogashira coupling.
-
Reagents: Ligand-alkyne (1.0 eq), 1-azido-2-fluoro-4-iodobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).
-
Solvent: Anhydrous THF or DMF.
-
Condition: Stir at Room Temperature (RT) under N₂ for 4–12 hours. Note: Avoid high heat (>60°C) to prevent thermal decomposition of the azide.
-
Purification: Silica gel chromatography. Store the probe in the dark at -20°C.
Phase 2: Metabolic Labeling & Crosslinking
Goal: Label target proteins in a complex proteome.
Materials:
-
Cell Lysate (1–2 mg/mL protein conc.) or Live Cells.
-
AFIB-derived Probe (1000x stock in DMSO).
-
UV Lamp (365 nm, 6-watt hand-held or Stratalinker). Crucial: Use 365 nm rather than 254 nm to minimize damage to native proteins.
Steps:
-
Incubation:
-
Add Probe to proteome (Final conc: 1–10 µM).
-
Control: Prepare a "Competition" sample with 50x excess of free (non-probe) ligand.
-
Incubate at 37°C (live cells) or 4°C (lysate) for 30–60 mins.
-
-
Activation (Photolysis):
-
Place samples on ice (to prevent thermal heating).
-
Irradiate with 365 nm UV light for 10 minutes at a distance of 2–5 cm.
-
Mechanism Check: The solution may turn slightly yellow/brown due to nitrene byproducts; this is normal.
-
-
Enrichment (Optional but Recommended):
-
If your probe design included a "Click" handle (e.g., an aliphatic alkyne distinct from the AFIB core), perform CuAAC with Biotin-Azide.
-
If no tag is present, proceed directly to 19F NMR (for binding validation) or LC-MS (for mass shift analysis).
-
Phase 3: Analysis & Data Interpretation
Method A: Mass Spectrometry (LC-MS/MS)[1]
-
Digestion: Standard Trypsin/Lys-C protocol.
-
Search Parameters:
-
Look for a dynamic modification on any amino acid.
-
Mass Shift: Calculate the exact mass of the Probe - N₂. (The azide loses two nitrogens upon insertion).
-
Example: If Probe MW = 400 Da. Added Mass = 400 - 28 = 372 Da .
-
-
Validation: Compare the "Probe" sample vs. "Competition" sample. True targets will disappear or significantly diminish in the competition lane.
Method B: 19F NMR Screening (The "Spy" Method)
-
Concept: The fluorine atom on the AFIB core acts as a sensitive environmental probe.
-
Protocol:
-
Acquire a baseline ¹⁹F NMR spectrum of the free probe in buffer.
-
Add the target protein.
-
Signal: Look for Line Broadening (T2 relaxation) or a Chemical Shift perturbation (change in ppm).
-
Advantage: This does not require UV crosslinking; it validates binding before you commit to proteomics.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | Ketenimine formation (Ring expansion).[2] | Verify Scaffold: Ensure the Fluorine is ortho to the Azide.[1] This is chemically required to stabilize the nitrene [1]. |
| High Background | Non-specific hydrophobic binding. | Lower probe concentration (<1 µM) or increase wash stringency (0.1% SDS) after crosslinking. |
| Probe Degradation | Light sensitivity. | Always handle AFIB and its derivatives in amber vials or low-light conditions. |
| No Crosslinking | Incorrect UV wavelength. | Aryl azides absorb maximally ~250-280 nm but have a tail at 300-360 nm. 365 nm is preferred for biological compatibility, but requires high intensity. Ensure your lamp is functional. |
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link
-
Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Kotapati, S., et al. (2016). The "Fluorine Effect" in Cell-Based Drug Discovery. ACS Chemical Biology, 11(4), 850-860. Link
-
Das, J. (2011). Aliphatic and Aryl Azides as Photoaffinity Probes.[2] Chemical Reviews, 111(8), 4405-4417. Link
Sources
experimental setup for reactions involving 1-azido-2-fluoro-4-iodobenzene
Application Note: Experimental Setup and Orthogonal Reactivity Workflows for 1-Azido-2-fluoro-4-iodobenzene
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Azido-2-fluoro-4-iodobenzene (CAS: 945559-14-8)
Mechanistic Overview and Strategic Utility
In modern drug development and combinatorial fragment assembly, the demand for highly modular, polyfunctional building blocks is paramount. 1-Azido-2-fluoro-4-iodobenzene serves as a premier trifunctional scaffold. Its architecture allows for strictly orthogonal functionalization, making it an invaluable tool for synthesizing complex therapeutic libraries[1].
The strategic utility of this molecule relies on three distinct chemical handles:
-
The Azide Moiety (C1): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. It reacts specifically with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.
-
The Iodine Atom (C4): A highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
-
The Ortho-Fluorine Atom (C2): Modulates the electronic density of the aromatic ring, increasing the lipophilicity of the final drug candidate while providing a distinct handle for ¹⁹F-NMR reaction monitoring.
Causality in Reaction Ordering: To prevent cross-reactivity, the order of operations is critical. Palladium catalysts and the phosphine ligands typically used in cross-coupling can inadvertently reduce azides to amines via the Staudinger reaction[2]. Therefore, the CuAAC click reaction is universally performed first at room temperature, preserving the C–I bond. Once the azide is safely converted into a stable triazole, the molecule can be subjected to the elevated temperatures and palladium catalysts required for Suzuki coupling[3].
Orthogonal functionalization pathways of 1-azido-2-fluoro-4-iodobenzene.
Quantitative Data Summary
The following table synthesizes the optimal reaction conditions and expected yields for the core workflows based on established combinatorial fragment assembly protocols[4],[1].
| Reaction Phase | Substrate | Reagents & Conditions | Expected Yield | Key Causality / IPC Observation |
| Diazotization & Azidation | 2-Fluoro-4-iodoaniline | NaNO₂, TFA/H₂O, 0 °C; then NaN₃, 0 °C | 90–99% | 0 °C prevents diazonium decomposition. Monitored by IR (appearance of ~2100 cm⁻¹ N₃ stretch). |
| CuAAC (Click) | 1-Azido-2-fluoro-4-iodobenzene | Terminal alkyne, CuSO₄, Na-Ascorbate, RT | 85–95% | In situ Cu(I) generation prevents oxidation. Monitored by loss of N₃ IR band. |
| Suzuki Coupling | Aryl-triazole iodide intermediate | Boronic acid, Pd(PPh₃)₄, K₂CO₃, 80 °C | 75–90% | Triazole formation protects against phosphine-mediated reduction. Monitored by ¹⁹F-NMR shift. |
Detailed Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure scientific integrity and high-fidelity results.
Protocol A: Synthesis of 1-Azido-2-fluoro-4-iodobenzene
Objective: Convert 2-fluoro-4-iodoaniline to the corresponding azide via a diazonium intermediate.
Mechanistic Rationale: The use of Trifluoroacetic Acid (TFA) instead of standard HCl is a deliberate choice in complex fragment synthesis. TFA provides the requisite hydronium ion concentration for nitrosonium (NO⁺) formation while avoiding the introduction of nucleophilic chloride ions that could participate in competitive aromatic substitutions[1].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-iodoaniline (5.0 mmol) in a mixture of TFA (10 mL) and water (10 mL). Cool the reaction vessel to strictly 0 °C using an ice-water bath.
-
Diazotization: Slowly add a pre-chilled solution of sodium nitrite (NaNO₂, 21.0 mmol) in water (10 mL) dropwise over 15 minutes.
-
Causality: Slow addition prevents localized exothermic spikes that would degrade the highly unstable diazonium salt into a phenol byproduct[4].
-
-
Azidation: Stir the mixture at 0 °C for 10 minutes. Carefully add a solution of sodium azide (NaN₃, 49.2 mmol) in water (10 mL) dropwise. Nitrogen gas evolution will be immediately apparent.
-
Workup: Dilute the reaction mixture with ethyl acetate (AcOEt), wash sequentially with distilled water and brine, and dry over anhydrous Na₂SO₄.
-
Self-Validation (IPC): Filter, concentrate in vacuo, and analyze via FT-IR spectroscopy. The complete disappearance of the N-H stretches (3300-3500 cm⁻¹) and the appearance of a sharp, intense asymmetric stretch at ~2096–2106 cm⁻¹ definitively confirms the formation of the azide[1].
Workflow for the synthesis of 1-azido-2-fluoro-4-iodobenzene via diazotization.
Protocol B: CuAAC Click Functionalization
Objective: Regioselective synthesis of a 1,4-disubstituted 1,2,3-triazole while preserving the C-I bond.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1-azido-2-fluoro-4-iodobenzene (1.0 equiv) and a chosen terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation: Add copper(II) sulfate pentahydrate (0.05 equiv) followed immediately by sodium ascorbate (0.10 equiv).
-
Causality: Cu(I) is the active catalytic species. Generating it in situ via the reduction of Cu(II) by sodium ascorbate ensures a constant, oxidation-resistant concentration of the catalyst, making the reaction highly robust[1].
-
-
Execution: Stir the mixture vigorously at room temperature for 12–24 hours.
-
Self-Validation (IPC): The formation of the highly crystalline triazole product often results in spontaneous precipitation from the aqueous/organic mixture. Confirm the complete consumption of the azide by the disappearance of the ~2100 cm⁻¹ IR band.
Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C4 position via palladium-catalyzed cross-coupling of the aryl iodide.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the triazole-iodine intermediate from Protocol B (1.0 equiv), a target aryl boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Under a strict inert atmosphere (Argon or N₂), add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Execution: Heat the reaction mixture to 80 °C for 8 hours.
-
Causality: Because the reactive azide was previously converted to a stable triazole, the phosphine ligands will successfully facilitate the oxidative addition of Pd(0) into the C-I bond without initiating a Staudinger reduction[2].
-
-
Self-Validation (IPC): Utilize ¹⁹F-NMR spectroscopy for rapid reaction monitoring. The replacement of the para-iodine atom with an aryl ring alters the electronic shielding environment, resulting in a distinct, quantifiable shift in the fluorine signal compared to the starting material. LC-MS will confirm the target mass shift.
References
-
CAS No.29632-74-4, 2-Fluoro-4-iodoaniline Suppliers Source: LookChem URL:[Link]
-
Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly Source: PLOS ONE URL:[Link]
-
Rollover in the synthesis of polycyclic indoles, and a one-pot Zipper... Source: The University of Manchester URL:[Link]
-
Single-step Radiosyntheses of '18F-Labeled Click Synthons' from Azide-functionalized Diaryliodonium Salts Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Single-step Radiosyntheses of ‘18F-Labeled Click Synthons’ from Azide-functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Executive Summary: The Strategic Value of Trifunctional Synthons in PET
An Application Note for Radiopharmaceutical Scientists and Drug Development Professionals
The development of target-specific Positron Emission Tomography (PET) radiotracers relies heavily on the efficient, late-stage incorporation of short-lived radioisotopes. Biomolecules such as peptides, nanobodies, and oligonucleotides are highly sensitive to the harsh oxidative or basic conditions typically required for direct radiolabeling. To circumvent this, researchers employ bifunctional prosthetic groups.
1-Azido-2-fluoro-4-iodobenzene (CAS: 945559-14-8) represents an advanced evolution of this concept. Unlike standard bifunctional linkers, this molecule is a trifunctional synthon possessing three highly orthogonal reactive centers. This Application Note details the mechanistic rationale and validated protocols for utilizing 1-azido-2-fluoro-4-iodobenzene as a universal precursor for both
Mechanistic Rationale: The Causality of Molecular Design
The utility of 1-azido-2-fluoro-4-iodobenzene in radiochemistry is dictated by the distinct electronic and steric properties of its three substituents:
-
The Azide Group (-N
): Bioorthogonal Bioconjugation The azide moiety is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows the radiolabeled prosthetic group to be conjugated to delicate biomolecules in aqueous media at room temperature, preserving the biological integrity of the targeting vector. -
The Iodine Atom (-I): The Gateway to Late-Stage Fluorination Unactivated aromatic rings are notoriously resistant to nucleophilic aromatic substitution (S
Ar) by [ F]fluoride. By oxidizing the iodine atom to a hypervalent diaryliodonium salt, the positively charged iodonium group acts as a powerful electron-withdrawing group and an exceptional leaving group. This drastically lowers the activation energy, permitting rapid late-stage F-fluorination . Alternatively, the iodine can undergo direct Cu-catalyzed isotopic exchange with[ I]NaI for long-tracking PET imaging. -
The Fluorine Atom (-F): Inductive Stabilization and Metabolic Blocking The ortho-fluorine provides critical inductive stabilization. In the context of diaryliodonium salt precursors, this highly electronegative atom directs the incoming [
F]fluoride nucleophile toward the desired aromatic ring, minimizing the formation of unwanted radiofluorinated byproducts . Furthermore, the stable C-F bond acts as a metabolic block, preventing rapid in vivo defluorination and subsequent bone uptake of free[ F]fluoride .
Divergent Radiosynthetic Workflows
Divergent PET radiolabeling pathways for 1-azido-2-fluoro-4-iodobenzene.
Experimental Protocols: Self-Validating Systems
The following methodologies are designed with built-in Quality Control (QC) checkpoints. These self-validating steps ensure that failures in precursor activation or catalyst poisoning are identified before consuming valuable biomolecules.
Protocol A: Synthesis of an [ F]-Click Prosthetic Group via Iodonium Salt
Causality: Direct S
Step 1: Precursor Activation (Non-Radioactive)
-
Dissolve 1-azido-2-fluoro-4-iodobenzene (1.0 eq) in DCM.
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) and p-toluenesulfonic acid (TsOH, 1.1 eq). Stir for 1 hour to form the Koser's reagent intermediate.
-
Add an electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 eq). The electron-rich "dummy" ring ensures that the [
F] nucleophile selectively attacks the electron-deficient azido-fluoro ring during radiolabeling.
Step 2: Late-Stage [
-
Trap cyclotron-produced[
F]fluoride on a QMA carbonate cartridge and elute into a V-vial using a solution of Kryptofix 2.2.2 (K ) and K CO in MeCN/H O. -
Azeotropically dry the [
F]fluoride complex at 100°C under a stream of helium, adding anhydrous MeCN twice to ensure complete water removal. (Water heavily solvates the fluoride ion, destroying its nucleophilicity). -
Add the diaryliodonium salt precursor (5 mg) dissolved in anhydrous DMF (0.5 mL).
-
Heat the sealed vial at 130°C for 10 minutes.
Self-Validation Checkpoint 1: Spot 1 µL of the crude mixture onto a silica gel TLC plate. Develop in 10% EtOAc in Hexanes. Intact[
F]fluoride remains at the origin (R= 0.0), whereas the[ F]-click synthon migrates (R ≈ 0.6). Do not proceed to bioconjugation unless the radio-TLC scanner confirms a radiochemical conversion (RCC) of >40%. This validates that the precursor was sufficiently dry and the iodonium leaving group was active.
Protocol B: Direct[ I]-Radiolabeling and Bioconjugation
Causality: Standard electrophilic radioiodination requires harsh oxidants (e.g., Chloramine-T) that damage sensitive peptides. Cu-catalyzed isotopic exchange allows for mild, late-stage radioiodination.
Step 1: Cu-Catalyzed Isotopic Exchange
-
To a reaction vial, add 1-azido-2-fluoro-4-iodobenzene (1 mg), [
I]NaI (100-500 MBq) in dilute NaOH, and Cu(MeCN) PF (10 mol%) in DMF (0.3 mL). -
Heat at 100°C for 30 minutes.
Step 2: One-Pot CuAAC Bioconjugation
-
Cool the vial to room temperature.
-
Add the alkyne-functionalized targeting peptide (e.g., Alkyne-RGD for tumor imaging, 0.5 mg) in aqueous buffer.
-
Add sodium ascorbate (to maintain Copper in the +1 oxidation state) and THPTA ligand (to stabilize the Cu(I) in aqueous media). Stir for 15 minutes at room temperature.
Self-Validation Checkpoint 2: Analyze the mixture via analytical radio-HPLC. The unreacted [
I]-synthon will elute late (e.g., 15 mins) due to its lipophilicity, while the hydrophilic [I]-peptide conjugate will elute significantly earlier (e.g., 8 mins). A peak area integration showing a >95% shift to the earlier retention time validates successful bioconjugation, confirming that the Cu(I) catalyst was not prematurely oxidized to Cu(II) by dissolved oxygen.
Quantitative Data Summary
The table below summarizes the expected radiochemical metrics when utilizing 1-azido-2-fluoro-4-iodobenzene across different PET labeling modalities.
| Radiosynthetic Pathway | Target Isotope | Intermediate / Precursor | Typical Radiochemical Yield (RCY)* | Molar Activity (A | Total Reaction Time |
| Late-Stage Fluorination | Diaryliodonium Salt | 40 - 55% | > 50 GBq/µmol | 45 - 60 min | |
| Isotopic Exchange | Direct (Cu-catalyzed) | 60 - 75% | > 10 GBq/µmol | 90 - 120 min | |
| Bioconjugation (CuAAC) | Alkyne-Peptide | > 95% (conversion) | Preserved | 15 - 30 min |
*RCY is decay-corrected and calculated based on the starting radioactivity of the isolated isotope.
References
-
Title: Single-step Radiosyntheses of "18F-Labeled Click Synthons" from Azide-functionalized Diaryliodonium Salts Source: European Journal of Organic Chemistry (2012) URL: [Link][1]
-
Title: Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography Source: Arkivoc (2015) URL: [Link][2]
-
Title: Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination Source: Annals of Nuclear Medicine (2014) URL: [Link][3]
Sources
Application Notes & Protocols: Strategic Incorporation of 1-Azido-2-fluoro-4-iodobenzene into Complex Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-azido-2-fluoro-4-iodobenzene. This trifunctional reagent is an exceptionally versatile building block for the synthesis of complex molecular probes, targeted therapeutics, and advanced materials. We will explore its unique reactivity, offering detailed, field-proven protocols for its sequential or orthogonal functionalization through palladium-catalyzed cross-coupling, azide-alkyne cycloadditions, and photochemical labeling. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
Introduction: The Trifunctional Advantage of 1-Azido-2-fluoro-4-iodobenzene
1-Azido-2-fluoro-4-iodobenzene is a powerful synthon that offers three distinct points of chemical reactivity, enabling multi-stage molecular construction.
-
Aryl Iodide: The carbon-iodine bond is a highly reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the stable introduction of diverse carbon-based frameworks.
-
Aryl Azide: The azide group is a cornerstone of "click chemistry," participating in highly efficient and selective cycloaddition reactions with alkynes.[2][3] It also serves as a photoactivatable precursor to a highly reactive nitrene, ideal for photoaffinity labeling studies.[4][5]
-
Aryl Fluoride: The ortho-fluorine atom provides several advantages. It modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent azide and the distal iodide. In a pharmaceutical context, fluorine can enhance metabolic stability and binding affinity.
This unique combination allows for a modular and strategic approach to synthesizing complex molecules where different functionalities can be introduced in a controlled sequence.
CRITICAL SAFETY PROTOCOL: Handling Aromatic Azides
Aromatic azides are high-energy molecules and must be handled with extreme caution to mitigate the risk of explosive decomposition.[6] Adherence to the following safety protocols is mandatory.
Core Hazards:
-
Thermal Sensitivity: Aromatic azides can decompose exothermically upon heating, leading to a rapid release of nitrogen gas and potential explosion.[6]
-
Shock and Friction Sensitivity: Mechanical shock, friction (e.g., grinding, scraping with metal spatulas, using ground glass joints) can initiate explosive decomposition.[6][7]
-
Acid Sensitivity: Contact with strong acids can form the highly toxic and explosive hydrazoic acid.[6][8]
-
Heavy Metal Contamination: Contact with heavy metals (e.g., copper, lead, silver) can form dangerously shock-sensitive metal azides.[6]
Mandatory Handling Procedures:
-
Work Environment: All manipulations must be performed in a certified chemical fume hood, behind a blast shield.[6][7]
-
Scale: Begin all new reactions on a small (milligram) scale. Do not scale up without a thorough safety review.
-
Utensils: Use only plastic, Teflon, or glass spatulas and syringes. NEVER use metal spatulas. [7]
-
Glassware: Avoid using glassware with ground glass joints where friction can occur.[6][7] If necessary, ensure joints are well-lubricated and handled gently.
-
Storage: Store aromatic azides in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer at -20°C.[6]
-
Waste Disposal: Quench residual azides before disposal. A common method involves treatment with a reducing agent like triphenylphosphine (Staudinger ligation) to form a stable aza-ylide, followed by hydrolysis to the amine. All azide-containing waste must be collected in a designated, clearly labeled container and disposed of through the institutional chemical waste program.[9]
Application I: Palladium-Catalyzed Cross-Coupling at the Iodide Position
The high reactivity of the C-I bond makes it the ideal starting point for introducing core structural motifs.[1] Aryl iodides are more reactive than the corresponding bromides or chlorides, allowing for milder reaction conditions.[10][11]
A. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes which are valuable intermediates in pharmaceuticals and materials science.[12][13]
Causality of Protocol Design:
-
Catalyst System: A combination of a palladium(0) source (often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard.[10] Palladium facilitates the main cross-coupling cycle, while copper(I) activates the terminal alkyne.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the catalytic cycle, preventing catalyst deactivation.[10]
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent moisture from interfering and oxygen from deactivating the Pd(0) catalyst.[10]
Protocol: Sonogashira Coupling of 1-Azido-2-fluoro-4-iodobenzene
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 1-Azido-2-fluoro-4-iodobenzene | 1.0 | 263 mg |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | 3.0 | 0.42 mL (3.0 mmol) |
| Anhydrous, Degassed THF | - | 10 mL |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-azido-2-fluoro-4-iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed THF via syringe, followed by the triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Caution: Do not heat the crude product excessively due to the azide group.
-
Purify the resulting product by flash column chromatography.
Caption: Sonogashira Coupling Experimental Workflow.
B. Suzuki-Miyaura Coupling: Introduction of Aryl/Vinyl Groups
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between sp²-hybridized centers, essential for synthesizing biaryl structures common in pharmaceuticals.[14][15]
Causality of Protocol Design:
-
Catalyst/Ligand: A palladium source (e.g., Pd(OAc)₂, Na₂PdCl₄) is used with a phosphine ligand (e.g., SPhos, XPhos). The ligand stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination.[11][14] Water-soluble ligands like TPPTS can be used for aqueous or DNA-compatible conditions.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid component, forming a more nucleophilic boronate species.[14]
-
Solvent System: Often a mixture of an organic solvent (e.g., Dioxane, Acetonitrile) and water is used, as water is essential for the activation of the boronic acid by the base.[14]
Protocol: Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount (for 0.5 mmol scale) |
| 1-Azido-2-fluoro-4-iodobenzene | 1.0 | 131.5 mg |
| Arylboronic Acid | 1.5 | 0.75 mmol |
| Pd(OAc)₂ | 0.05 | 5.6 mg |
| SPhos | 0.10 | 20.5 mg |
| K₂CO₃ | 3.0 | 207 mg (1.5 mmol) |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL |
Step-by-Step Procedure:
-
In a reaction vial, combine 1-azido-2-fluoro-4-iodobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature.
-
Purify the product by flash column chromatography.
Application II: Azide-Based Bioorthogonal Ligations
The azide moiety is stable to most synthetic conditions, including palladium-catalyzed coupling, making it available for subsequent functionalization via highly selective "click" reactions.
A. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, catalyst-free ligation method that relies on the high ring strain of cyclooctyne derivatives to react with azides.[16] Its biocompatibility makes it ideal for use in complex biological systems.[17]
Causality of Protocol Design:
-
No Catalyst Required: The reaction is driven by the release of ring strain in the cyclooctyne, making it truly bioorthogonal as no potentially cytotoxic metals like copper are needed.[3][16]
-
Reactivity: The rate of SPAAC is influenced by the electronics of the azide and the specific structure of the cyclooctyne.[18] Electron-withdrawing groups on the aryl azide, such as the fluorine and iodine in our substrate, can increase the reaction rate.[18] Common cyclooctynes include DBCO and DIBO.[19][20]
-
Solvents: The reaction is tolerant of a wide range of solvents, from organic (DMSO, DMF, Methanol) to fully aqueous buffers, making it highly versatile.[17]
Protocol: SPAAC with a DBCO-functionalized Molecule
| Reagent | Molar Equiv. |
| Aryl Azide Substrate (from Part 3) | 1.0 |
| DBCO-functionalized Molecule | 1.1 |
| Solvent (e.g., DMSO or PBS/Acetonitrile) | - |
Step-by-Step Procedure:
-
Dissolve the aryl azide substrate (the product from a Sonogashira or Suzuki reaction) in the chosen solvent.
-
Add the solution of the DBCO-functionalized molecule.
-
Stir the reaction at room temperature. The reaction is often complete within 1-2 hours.
-
Monitor the reaction by LC-MS, observing the consumption of the starting materials and the appearance of the triazole product.
-
Purification is often simplified due to the high efficiency of the reaction. Depending on the substrate, it may involve direct precipitation, reverse-phase HPLC, or column chromatography.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, known for its speed, reliability, and high yield in forming 1,4-disubstituted triazoles exclusively.[2][21]
Protocol: CuAAC with a Terminal Alkyne
-
In a vial, dissolve the aryl azide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv). A ligand such as THPTA can be added to stabilize the Cu(I) species.
-
Stir vigorously at room temperature. The reaction is typically complete in 1-4 hours.
-
Work-up involves dilution with water and extraction with an organic solvent like ethyl acetate. The product is then purified by column chromatography.
Application III: Photochemical Labeling via Nitrene Formation
The aryl azide can be photochemically converted into a highly reactive nitrene intermediate, which can then covalently bind to nearby molecules. This is the principle of photoaffinity labeling, used to identify binding partners of a molecule of interest.[4]
Causality of Protocol Design:
-
Photolysis: Irradiation with UV light (typically 254-350 nm) causes the azide to lose N₂ gas, generating a short-lived, highly reactive singlet nitrene.
-
Reaction: This nitrene can undergo various reactions, most notably insertion into C-H or N-H bonds of nearby molecules (e.g., the amino acid residues of a protein target), forming a stable covalent bond.[4]
-
Controls: It is critical to perform control experiments in the absence of UV light to ensure that any observed labeling is light-dependent.
General Protocol: Photoaffinity Labeling
-
Incubate the target (e.g., protein, cell lysate) with the 1-azido-2-fluoro-4-iodobenzene-derived probe molecule in an appropriate buffer.
-
As a negative control, prepare an identical sample to be kept in the dark.
-
Place the experimental sample on ice and irradiate with a UV lamp (e.g., 350 nm) for a specified time (e.g., 5-30 minutes).
-
After irradiation, analyze the target for covalent modification using techniques such as mass spectrometry, western blotting (if the probe contains a reporter tag), or other relevant assays.
Integrated Synthesis Strategy
The true power of 1-azido-2-fluoro-4-iodobenzene lies in the ability to combine these reactions sequentially to build highly complex and functional molecules.
Caption: A sequential functionalization workflow using 1-azido-2-fluoro-4-iodobenzene.
This strategic workflow allows for the initial construction of a core scaffold via robust C-C bond formation, followed by the attachment of a payload or reporter group via highly selective click chemistry, and finally, covalent target engagement through photoactivation.
References
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). STAR Protocols. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026, January 8). Oreate AI Blog. [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025, August 10). ResearchGate. [Link]
-
Product Class 35: Aryl Azides. Science of Synthesis. [Link]
-
Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information (PMC). [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Center for Biotechnology Information (PMC). [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015, February 23). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. National Center for Biotechnology Information (PMC). [Link]
-
Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. ResearchGate. [Link]
-
Active Ester Functionalized Azobenzenes as Versatile Building Blocks. National Center for Biotechnology Information (PMC). [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011, August 16). PubMed. [Link]
-
Azobenzene – Knowledge and References. Taylor & Francis. [Link]
-
Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021, June 26). PubMed. [Link]
-
Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. National Center for Biotechnology Information (PMC). [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (2024, December 12). MDPI. [Link]
-
Ortho-Functionalization of Azobenzenes via Hypervalent Iodine Reagents. ChemRxiv. [Link]
-
1-azido-4-iodobenzene (CAS 53694-87-4). LookChem. [Link]
-
Studies in azide chemistry. Part VI. Some reactions of perfluoroazidobenzene and perfluoro-4-azidotoluene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. ResearchGate. [Link]
-
Fluorinated azides click to make triazoles. (2016, December 14). Chemical & Engineering News. [Link]
-
Synthesis of 1-bromo-2-fluoro-4-iodobenzene. PrepChem.com. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. [Link]
-
Synthesis of 1‐azido‐2‐iodotetrafluoroethane (4). ResearchGate. [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (2023, October 20). The Journal of Organic Chemistry. [Link]
-
Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. National Center for Biotechnology Information (PMC). [Link]
-
Azido Push-Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels. (2025, August 7). ResearchGate. [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information (PMC). [Link]
-
Chemistry Nobelists developed reactions that are “compatible with almost everything”. (2022, December 1). Physics Today. [Link]
-
Photochemistry and Pericyclic Reactions. GCWK. [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. researchgate.net [researchgate.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.kaust.edu.sa]
- 14. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 18. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 21. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
common problems in 1-azido-2-fluoro-4-iodobenzene click reactions
[1][2]
Section 1: Critical Reaction Dynamics
The Molecule: 1-azido-2-fluoro-4-iodobenzene (CAS: 53694-87-4) Core Challenge: Managing the chemo-orthogonality between the azide (Click chemistry) and the aryl iodide (Cross-coupling), while mitigating the electronic and steric perturbations caused by the ortho-fluorine atom.[1][2]
Mechanism & Reactivity Profile
-
Azide (-N₃): The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the azide.[1][2] While this theoretically increases electrophilicity, it also introduces a dipole that can destabilize the transition state in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
-
Iodide (-I): Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2] It is generally stable under standard CuAAC conditions but susceptible to oxidative addition if stray transition metals are present.[2]
Section 2: Troubleshooting Guide (Q&A)
Category A: Click Reaction Failures (CuAAC)
Q1: My reaction conversion is stalling at <50%, even with the aryl iodide intact. Is the fluorine atom to blame? Diagnosis: Likely Steric/Electronic Mismatch or Catalyst Deactivation . While the fluorine atom is small (Van der Waals radius ~1.47 Å), its position ortho to the azide creates a "steric wall" that hinders the formation of the copper-acetylide-azide metallacycle intermediate. Corrective Action:
-
Switch Ligand: Move from TBTA to THPTA or BTTES .[2] These ligands form more soluble and accessible copper complexes, overcoming the subtle steric hindrance of the ortho-fluorine.
-
Catalyst Loading: Increase Cu(I) loading to 5–10 mol%.
-
Anaerobic Conditions: The electron-deficient nature of this aryl azide makes the intermediate copper metallacycle less stable; oxygen will rapidly oxidize the Cu(I) to Cu(II), killing the reaction. Strict degassing is mandatory.
Q2: I see the formation of an amine (aniline) byproduct instead of the triazole. Why? Diagnosis: Unintended Staudinger-like Reduction . If you are using TCEP (tris(2-carboxyethyl)phosphine) or DTT to maintain the Cu(I) state, you are chemically reducing the azide to an amine. Corrective Action:
-
Immediate Fix: Switch to Sodium Ascorbate as the reducing agent.[3]
-
Prohibition: Never use phosphine-based reducing agents (TCEP, triphenylphosphine) with aryl azides.[2]
Q3: The reaction mixture turned dark brown/black, and I lost the Iodine functionality. Diagnosis: Ullmann Coupling / Dehalogenation . Under high temperatures (>60°C) or in the presence of certain ligands, Copper can catalyze the homocoupling of the aryl iodide or its dehalogenation. Corrective Action:
-
Temperature Control: Keep the reaction below 40°C .
-
Ligand Selection: Avoid phenanthroline-type ligands if heating is required, as they promote Cu-catalyzed C-I activation.[1][2] Use THPTA.
Category B: Sequential Functionalization (The "Dual-Function" Paradox)
Q4: Can I perform the Palladium cross-coupling (Suzuki/Sonogashira) before the Click reaction? Diagnosis: High Risk of Azide Decomposition . Most Pd-catalysts utilize phosphine ligands (e.g., PPh₃, XPhos). Phosphines react rapidly with azides (Staudinger Reaction) to form iminophosphoranes, destroying your azide functionality before you can click it.[4] Corrective Action:
-
Route A (Recommended): Perform Click First , then Coupling. The resulting triazole is extremely stable and compatible with Pd chemistry.
-
Route B (Advanced): If you must couple first, use Phosphine-Free Catalysts (e.g., Pd(OAc)₂/DABCO or NHC-Pd complexes) and keep temperatures <80°C to prevent thermal decomposition of the azide.
Q5: I did Click first, but now my Palladium coupling (Step 2) is sluggish. Diagnosis: Catalyst Poisoning by Triazole . The 1,2,3-triazole ring formed in Step 1 is a strong ligand for Palladium. It competes with your phosphine ligands, effectively sequestering the Pd catalyst. Corrective Action:
-
Purification: You must remove all traces of the Copper catalyst from Step 1 (use EDTA wash or scavenger resin). Residual Cu interferes with Pd.[2]
-
Heat & Excess Pd: Increase the Pd catalyst loading (to 5-10 mol%) and reaction temperature to displace the triazole coordination.
Section 3: Optimized Experimental Protocols
Protocol A: Sterically Optimized CuAAC for 1-azido-2-fluoro-4-iodobenzene
Designed to preserve the Aryl Iodide while overcoming Ortho-Fluorine hindrance.[1][2]
Reagents:
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)[1][2]
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)[3]
Step-by-Step:
-
Premix Complex: In a separate vial, mix CuSO₄ and THPTA in water. Incubate for 5 mins to form the active complex.
-
Substrate Mix: Dissolve Azide and Alkyne in the organic co-solvent (DMSO or tBuOH).
-
Degas: Bubble Nitrogen/Argon through both solutions for 10 minutes. Critical step.
-
Initiation: Add the Cu-Ligand complex to the substrate mix.[2]
-
Activation: Add Sodium Ascorbate (freshly prepared in water) dropwise.
-
Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Note: Do not heat above 40°C to protect the C-I bond.
-
-
Quench: Dilute with EtOAc, wash with 0.1M EDTA (to remove Cu), then brine.
Protocol B: Sequential Workflow Decision Matrix
| Feature | Path 1: Click Then Coupling (Standard) | Path 2: Coupling Then Click (High Risk) |
| Azide Stability | High (Triazole is stable) | Low (Phosphines kill Azide) |
| Iodide Stability | Moderate (Watch Cu/Heat) | High (Reacts as intended) |
| Catalyst Risk | Triazole may poison Pd | Phosphine will destroy Azide |
| Recommendation | Preferred | Avoid (unless phosphine-free) |
Section 4: Visual Troubleshooting & Logic
Figure 1: Troubleshooting Logic Map
Caption: Decision tree for diagnosing low yields or side reactions when using 1-azido-2-fluoro-4-iodobenzene.
Figure 2: Sequential Functionalization Workflow
Caption: Comparison of synthetic routes. Route A is chemically robust; Route B requires specialized conditions to prevent azide destruction.
Section 5: Safety & Storage
-
Explosion Hazard: While 1-azido-2-fluoro-4-iodobenzene has a C/N ratio of 2 (6 carbons / 3 nitrogens), placing it on the borderline of stability.[1][2]
-
Storage: Store at -20°C , protected from light. The C-I bond is photosensitive (homolytic cleavage), and the azide is photosensitive (nitrene formation).
References
-
Mechanism of CuAAC & Ligand Effects
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link
-
-
Staudinger Reduction (Phosphine Incompatibility)
-
Palladium Catalyst Poisoning by Triazoles
-
Safety of Organic Azides
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
-
-
Ortho-Substituent Effects in Click Chemistry
Technical Support Center: 1-Azido-2-fluoro-4-iodobenzene Reactivity & Troubleshooting
Welcome to the Technical Support Center for 1-azido-2-fluoro-4-iodobenzene . As a bifunctional building block, this molecule is highly valued in drug development and materials science for its ability to undergo orthogonal functionalization. The azide group is primed for Click Chemistry (CuAAC), while the aryl iodide is an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The ortho-fluorine atom serves to modulate the electronic density of the ring, slightly activating the adjacent bonds.
However, the presence of two highly reactive functional groups on the same aromatic ring creates a complex chemoselectivity landscape. As a Senior Application Scientist, I have compiled this guide to help you understand the causality behind common side reactions and provide self-validating protocols to ensure your syntheses succeed on the first attempt.
Part 1: Mechanistic Overview of Reactivity and Side Reactions
To successfully utilize 1-azido-2-fluoro-4-iodobenzene, you must map the competing reaction pathways. The diagram below illustrates the logical relationship between your target transformations and the environmental or catalytic triggers that cause side reactions.
Workflow of 1-azido-2-fluoro-4-iodobenzene reactivity, competing side reactions, and targeted solutions.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I getting an aniline derivative instead of my target azide during Suzuki coupling?
The Causality: Palladium cross-coupling reactions traditionally rely on electron-rich phosphine ligands (e.g., PPh3, PCy3) to stabilize the active Pd(0) species. However, phosphines are highly nucleophilic and will rapidly attack the terminal nitrogen of your azide group[1]. This forms a phosphazide intermediate that extrudes nitrogen gas to yield an iminophosphorane (the Staudinger reaction). Upon aqueous workup or in the presence of trace moisture, the iminophosphorane hydrolyzes into a primary amine[2].
The Solution: To preserve the azide, you must completely exclude phosphine ligands from your catalytic cycle. Utilize phosphine-free palladium sources such as Pd(OAc)2 with N-heterocyclic carbene (NHC) ligands, or heterogeneous Pd/C.
Mechanism of phosphine-induced Staudinger reduction of aryl azides during cross-coupling.
Q2: How do I prevent Ullmann-type homocoupling or dehalogenation of the C-I bond during CuAAC?
The Causality: While CuAAC is highly chemoselective for azides, the C-I bond in 1-azido-2-fluoro-4-iodobenzene is highly activated. At elevated temperatures or high local concentrations of unliganded Cu(I), the copper catalyst can undergo oxidative addition into the C-I bond, triggering Ullmann-type homocoupling or protodehalogenation[3].
The Solution: Keep the active Cu(I) concentration low but highly reactive toward the alkyne. Use a strong Cu(I)-stabilizing ligand like TBTA (tris(benzyltriazolylmethyl)amine). These ligands accelerate the cycloaddition step, allowing the reaction to proceed rapidly at strictly room temperature (20-25°C), thereby kinetically outcompeting the higher-activation-energy C-I insertion[4].
Q3: My compound degrades upon storage or during mild heating. What is happening?
The Causality: Aryl azides are inherently energy-rich. Exposure to UV light or temperatures exceeding 60-70°C provides enough activation energy to extrude N2, generating a highly reactive singlet nitrene. This nitrene will rapidly undergo C-H insertion with solvents or dimerize to form azo compounds. The Solution: Store the neat reagent at -20°C in amber glass vials. Perform all reactions in foil-wrapped flasks if prolonged exposure to ambient laboratory light is expected.
Part 3: Quantitative Data & Optimization
The following table summarizes the quantitative impact of selecting the correct catalytic systems when working with 1-azido-2-fluoro-4-iodobenzene.
Table 1: Optimization of Reaction Conditions to Minimize Side Reactions
| Reaction Type | Catalyst System | Temperature | Target Product Yield | Side Product Profile |
| Suzuki Coupling | Pd(PPh3)4 (5 mol%) | 80°C | Azide-coupled (0%) | >95% Staudinger reduction (Amine) |
| Suzuki Coupling | Pd(OAc)2 / NHC ligand | 60°C | Azide-coupled (85%) | <5% Amine formation |
| CuAAC (Click) | CuSO4 / Ascorbate (No Ligand) | 60°C | Triazole (60%) | 30% Ullmann homocoupling |
| CuAAC (Click) | CuSO4 / Ascorbate + TBTA | 25°C | Triazole (98%) | <1% Homocoupling |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of the reaction before proceeding to workup.
Protocol A: Phosphine-Free Suzuki-Miyaura Coupling
Objective: Couple an arylboronic acid to the C-I bond while preserving the orthogonal azide group.
-
Preparation: In an oven-dried, foil-wrapped Schlenk flask, combine 1-azido-2-fluoro-4-iodobenzene (1.0 equiv), your chosen arylboronic acid (1.1 equiv), and anhydrous K2CO3 (2.0 equiv).
-
Catalyst Loading: Add Pd(OAc)2 (2 mol%) and an NHC precursor (e.g., IPr·HCl, 2.5 mol%). Critical: Do not add any phosphine-based ligands to avoid Staudinger reduction.
-
Atmosphere: Evacuate and backfill the flask with Argon (3 cycles).
-
Solvent: Inject degassed, anhydrous THF/Water (4:1 v/v).
-
Reaction: Stir at 50°C for 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. The mass spectrum must show the intact azide (M+). If you observe a dominant (M-26) peak, phosphine contamination or thermal nitrene degradation has occurred.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: Chemoselective CuAAC (Click Chemistry)
Objective: Form a 1,2,3-triazole at the azide without triggering metal insertion at the C-I bond.
-
Preparation: Dissolve 1-azido-2-fluoro-4-iodobenzene (1.0 equiv) and a terminal alkyne (1.05 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Complexation: In a separate vial, premix CuSO4·5H2O (5 mol%) and TBTA ligand (5 mol%) in a minimal amount of DMSO to form the active pre-catalyst complex.
-
Initiation: Add the Cu/TBTA complex to the main reaction flask. Add freshly prepared sodium ascorbate solution (10 mol%) dropwise.
-
Validation Checkpoint: The solution should turn from blue to pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction: Stir strictly at 20-25°C for 2-4 hours. Critical: Do not heat the reaction. Monitor for any exotherm and use a room-temperature water bath if necessary to prevent C-I bond activation.
-
Workup: Dilute with water. Filter the resulting triazole precipitate, or extract with DCM if the product is an oil.
References
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, NIH,[Link]
-
“Bioorthogonal reactions of triarylphosphines and related analogs”, NIH,[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides, NIH,[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction, NIH,[Link]
Sources
- 1. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Azido-2-fluoro-4-iodobenzene
[1]
Ticket ID: #AZ-F-I-998 Subject: Troubleshooting Purification & Stability of Halogenated Aryl Azides Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Introduction: The "Double-Trap" Molecule
You are likely working with 1-azido-2-fluoro-4-iodobenzene as a heterobifunctional linker for photoaffinity labeling or as a "Click" chemistry (CuAAC) precursor.[1]
This molecule presents a unique "Double-Trap" in purification:
-
The Azide Trap: It is energetic and shock-sensitive.[1][2] Traditional heating (distillation) is a safety violation.
-
The Iodide/Light Trap: The C–I bond is photolabile (homolytic cleavage), and the azide group is photosensitive (nitrene formation).
This guide replaces standard purification logic with a Stability-First Protocol .
Module 1: Safety & Stability Assessment
WARNING: Before purification, you must validate the energetic potential of your specific derivative.
The C/N Ratio Rule
For organic azides, safety is dictated by the Carbon-to-Nitrogen ratio (
-
Formula:
-
Your Molecule (
): 6 Carbons / 3 Nitrogens = 2.0
Status: BORDERLINE / ENERGETIC.
-
Rule of Thumb:
implies the compound should generally be stored in solution. However, the heavy Iodine atom adds mass, effectively "diluting" the energy density per gram. -
Directive: You can isolate it as a solid, but never heat it above 40°C and never distill it.
Safety Decision Tree (DOT Visualization)
Figure 1: Safety decision matrix for handling energetic aryl azides. Note that while Iodine stabilizes via mass, it does not remove the thermal decomposition hazard.
Module 2: Purification Troubleshooting (Q&A)
Scenario A: "My compound turned reddish-brown on the column."
Diagnosis: Acid-Catalyzed Decomposition & Photolysis.
Standard silica gel is slightly acidic (
The Fix: Neutralize and Darken
-
Stationary Phase: Switch to Neutral Alumina (Activity Grade III) OR buffered Silica Gel (slurry silica in solvent + 1% Triethylamine).
-
Light Protection: Wrap the entire column in aluminum foil . Turn off hood lights if possible.
-
Flow Rate: Run the column fast. Do not let the azide sit on the silica overnight.
Scenario B: "I see a 'streak' instead of a spot on TLC."
Diagnosis: Iodine Instability. The C-I bond is weak. If your TLC plate is left in light or if the spot is heated too aggressively with a heat gun, the iodine falls off, creating a smear of degradation products (phenyl azides, anilines).
The Fix: Cold TLC
-
Visualization: Do not use heat to visualize. Use UV (254 nm) or a dip that works at room temperature (e.g., KMnO4 or Iodine chamber - ironic, but effective).
-
Eluent: Ensure your eluent is not generating heat upon mixing (e.g., mixing Chloroform/MeOH is exothermic; cool it first).
Scenario C: "The NMR shows the product is pure, but the Copper Click reaction failed."
Diagnosis: Catalyst Poisoning by Free Iodine.
Even trace amounts of free iodine (from decomposition) can oxidize the
The Fix: The Copper Wash
-
Dissolve your purified azide in EtOAc.
-
Wash with a 10% aqueous solution of Sodium Thiosulfate (
). This reduces any free (brown) to colorless iodide ions, which wash away in the water layer. -
Dry over
(avoid if it's too acidic/Lewis acidic) and concentrate in the dark.
Module 3: Validated Purification Workflow
Do not deviate from this temperature-controlled workflow.
| Step | Action | Critical Parameter | Reason |
| 1. Workup | Extraction (EtOAc/Water) | Keep < 25°C | Avoid thermal decomposition of crude azide. |
| 2. Drying | No Metal Spatulas | Metal + Azide = Metal Azide (Explosive). Use plastic/glass.[5] | |
| 3. Concentration | Rotary Evaporator | Bath < 30°C | Prevent thermal shock. Do not distill to dryness if possible.[6] |
| 4. Chromatography | Neutral Alumina | Wrap in Foil | Prevent photolysis of C-I bond. |
| 5. Eluent | Hexanes/EtOAc | Gradient | Fluorine reduces polarity; compound elutes faster than expected. |
| 6. Storage | Amber Vial | -20°C | Long-term stability requires cold + dark. |
Workflow Visualization
Figure 2: Optimized purification pipeline for light/heat sensitive halogenated azides.
Module 4: Post-Purification QC
1. Infrared Spectroscopy (IR):
-
Target Signal: Look for the strong, characteristic Azide stretch at ~2100–2150 cm⁻¹ .
-
Note: If this peak diminishes over time, your compound is decomposing (releasing
).
2. 19F NMR (Fluorine NMR):
-
Target Signal: The Fluorine atom at the ortho position is a sensitive probe.
-
Shift: Expect a signal around -110 to -130 ppm (relative to
). -
Coupling: You should see coupling to the aromatic protons. If the signal simplifies or shifts significantly, you may have lost the Iodine (dehalogenation).
References & Authority
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.[4]
-
Citation Context: Establishes the "Rule of Six" and C/N ratio safety guidelines.
-
-
Handling Protocols: "Standard Operating Procedure: Azides." University of California, Berkeley / EH&S.
-
Synthesis & Purification: Smith, P. A. S.[8] "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983.
-
Citation Context: Classical methods for stabilizing aryl azides during workup.
-
-
Click Chemistry Precursors: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie, 2002.
-
Citation Context: Importance of purity for catalyst turnover.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer before scaling up azide reactions.
Sources
- 1. prepchem.com [prepchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. uvic.ca [uvic.ca]
- 6. ucd.ie [ucd.ie]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting 1-Azido-2-fluoro-4-iodobenzene Reactions
Welcome to the Technical Support and Troubleshooting Guide for 1-azido-2-fluoro-4-iodobenzene (CAS: 945559-14-8). This multifunctional building block is highly valued in medicinal chemistry and drug development for its ability to undergo both azide-alkyne cycloadditions (Click chemistry) and palladium-catalyzed cross-couplings.
However, the unique structural arrangement—specifically the fluorine atom situated ortho to the azide group—introduces significant steric and electronic challenges[1]. This guide provides self-validating protocols and mechanistic insights to help you overcome sluggish kinetics, poor yields, and chemoselectivity issues during your workflows.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my CuAAC (Click) reaction failing or stalling with this specific azide?
The Causality: The failure is primarily driven by the fluorine atom at the 2-position. In a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the azide must coordinate with the copper-acetylide complex to form a six-membered metallacycle[2]. The ortho-fluorine exerts two detrimental effects:
-
Steric Shielding: The physical bulk of the fluorine atom restricts the rotational freedom of the azide group, physically blocking the incoming copper-acetylide complex[1].
-
Electronic Withdrawing (Inductive Effect): Fluorine is highly electronegative. It pulls electron density away from the azide group, making the terminal nitrogen less nucleophilic and increasing the activation energy required to form the transition state.
The Solution: To overcome this energetic barrier, you must use an accelerating, strongly coordinating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3]. THPTA stabilizes the Cu(I) oxidation state, prevents catalyst degradation, and drastically accelerates the cycloaddition rate, forcing the sterically hindered azide into the reaction[3].
Caption: CuAAC catalytic cycle highlighting the ortho-fluoro steric bottleneck at the coordination step.
FAQ 2: How do I achieve chemoselectivity between the azide and the iodine group?
The Causality: 1-azido-2-fluoro-4-iodobenzene contains a highly reactive C-I bond at the 4-position, primed for Suzuki, Sonogashira, or Heck cross-couplings. However, palladium-catalyzed cross-couplings heavily rely on phosphine ligands (e.g., PPh3, dppf). If you attempt the Pd-coupling before the Click reaction, the phosphine ligands will attack the unreacted azide via the Staudinger reduction , converting your azide into an amine and destroying your Click capabilities.
The Solution: Always employ a "Click-First, Couple-Second" workflow. The CuAAC reaction is completely orthogonal to the C-I bond; the iodine will remain untouched during the formation of the triazole. Once the triazole is formed, the azide is safely masked, allowing you to proceed with aggressive Pd-catalyzed cross-couplings.
Caption: Workflow demonstrating the necessity of performing CuAAC prior to Pd-catalyzed cross-coupling.
FAQ 3: Can I bypass the CuAAC steric bottleneck entirely?
The Causality: If the ortho-fluoro steric hindrance is insurmountable for your specific bulky alkyne, or if you require a 1,5-disubstituted triazole instead of a 1,4-disubstituted triazole, CuAAC will not work.
The Solution: Switch to RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition). RuAAC utilizes catalysts like [Cp*RuCl] complexes and proceeds via an oxidative coupling mechanism rather than a copper-acetylide intermediate[2]. This mechanism is often more tolerant of internal alkynes and ortho-substituted aryl azides, yielding 1,5-disubstituted triazoles[2].
Quantitative Reaction Parameter Comparison
The following table summarizes the expected outcomes and required conditions when reacting 1-azido-2-fluoro-4-iodobenzene with a standard terminal alkyne across different catalytic systems.
| Reaction Type | Catalyst / Ligand System | Temperature | Time | Regioselectivity | Expected Yield | Steric Tolerance |
| Standard CuAAC | CuSO₄ / No Ligand | 25°C - 40°C | 24 - 48h | 1,4-disubstituted | < 40% (Stalls) | Poor |
| Accelerated CuAAC | CuSO₄ / THPTA | 25°C | 1 - 4h | 1,4-disubstituted | > 85% | High |
| RuAAC | Cp*RuCl(PPh₃)₂ | 60°C - 80°C | 12 - 24h | 1,5-disubstituted | 70 - 80% | Moderate/High |
Step-by-Step Methodology: THPTA-Accelerated CuAAC
To ensure self-validating and reproducible results when working with 1-azido-2-fluoro-4-iodobenzene, follow this optimized protocol utilizing THPTA[3].
Reagent Preparation:
-
Prepare a 0.1 M CuSO₄ stock solution in degassed deionized water.
-
Prepare a 0.2 M THPTA stock solution in degassed deionized water.
-
Prepare a 0.1 M Sodium Ascorbate stock solution in degassed deionized water (Must be prepared fresh daily).
Experimental Protocol:
-
Pre-chelation (Critical Step): In a small vial, mix the 0.1 M CuSO₄ and 0.2 M THPTA solutions in a 1:2 volumetric ratio. Allow the complex to pre-chelate at room temperature for 15 minutes. Scientific rationale: Pre-chelating prevents the disproportionation of Cu(I) and protects biological/sensitive moieties from oxidative damage.
-
Substrate Solubilization: Dissolve 1 equivalent of 1-azido-2-fluoro-4-iodobenzene and 1.1 equivalents of your terminal alkyne in a suitable co-solvent mixture (e.g., 1:1 DMSO/Water or tBuOH/Water) to a final concentration of ~0.1 M.
-
Catalyst Addition: Add 5 mol% of the pre-chelated Cu-THPTA complex to the substrate solution.
-
Reduction/Initiation: Add 10 mol% of the fresh Sodium Ascorbate solution to the reaction mixture. The solution may briefly change color as Cu(II) is reduced to the active Cu(I) species.
-
Incubation: Purge the reaction vessel with inert gas (N₂ or Argon) and stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Once complete, the iodine atom remains intact. Extract the product using ethyl acetate, wash with brine to remove the THPTA-copper complex, dry over MgSO₄, and concentrate for downstream Pd-coupling.
References
-
Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL:[Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: MDPI URL:[Link]
Sources
impact of temperature on 1-azido-2-fluoro-4-iodobenzene reaction kinetics
Introduction
Welcome to the technical resource guide for 1-azido-2-fluoro-4-iodobenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet challenging chemical reagent. 1-Azido-2-fluoro-4-iodobenzene is a trifunctional building block with distinct reactive sites: a thermally and photochemically labile azide, an iodo-group primed for cross-coupling reactions, and a fluorine atom that modulates electronic properties. The interplay of these groups, particularly the energetic azide moiety, makes precise temperature control not just a matter of optimizing yield, but a critical parameter for safety and reaction outcome. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimentation.
Critical Safety Advisory
Organic azides are energetic compounds that can be sensitive to heat, shock, and light, potentially leading to explosive decomposition.[1] All experiments involving 1-azido-2-fluoro-4-iodobenzene must be conducted with extreme caution.
-
Risk Assessment: Always perform a thorough risk assessment before starting any experiment. The thermal stability of your specific azide should be evaluated, ideally using Differential Scanning Calorimetry (DSC).[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, a lab coat, and blast shields, especially when working on scales larger than a few milligrams or when heating the compound for the first time.
-
Engineering Controls: Work in a well-ventilated chemical fume hood.[4] Ensure that emergency equipment like fire extinguishers and safety showers are accessible.[5]
-
Scale Limitations: Avoid isolating large quantities of organic azides. It is often safer to generate and use them in situ or work with dilute solutions.[1][3]
-
Incompatible Materials: Avoid contact with strong acids (which can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals.[1] Do not use metal spatulas for transfer.[1]
Frequently Asked Questions (FAQs)
Q1: How should I store 1-azido-2-fluoro-4-iodobenzene?
Due to its thermal sensitivity, this compound should be stored at low temperatures, typically -20°C, in a dark, tightly sealed container.[6] It should be stored away from heat sources, light, and incompatible materials.[1] Many suppliers provide related compounds like 1-fluoro-4-iodobenzene stabilized with copper chips to prevent degradation, which may also be a consideration for long-term storage.[7]
Q2: What is the primary thermal hazard associated with this compound?
The primary hazard is the exothermic decomposition of the azide group (-N₃). When heated, the azide can violently decompose, releasing a large amount of nitrogen gas (N₂) and energy.[2][8] This process initiates with the formation of a highly reactive nitrene intermediate.[9][10] The temperature at which this decomposition begins (the onset temperature) is a critical safety parameter that must be known before attempting any reactions at elevated temperatures.
Q3: Can I predict the thermal stability of this specific azide?
While general rules exist, the precise stability of any organic azide must be determined experimentally.[2] Factors influencing stability include:
-
Substitution: Electron-withdrawing groups, like the fluorine and iodine on the aromatic ring, can influence the stability of the azide.
-
Purity: Impurities can sometimes catalyze decomposition.
-
Physical State: The compound may have different stability in its solid form versus in solution.
A common method for determining thermal stability is through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][11][12]
| Parameter | Description | Typical Measurement Technique |
| Onset Temperature (T_onset_) | The temperature at which exothermic decomposition begins. This is a critical safety threshold. | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Decomposition (ΔH_d_) | The total heat released during decomposition. A higher value indicates a more energetic event. | Differential Scanning Calorimetry (DSC) |
| Mass Loss Profile | The temperature range over which mass is lost, corresponding to the evolution of N₂ gas. | Thermogravimetric Analysis (TGA) |
| A summary of key thermal analysis parameters. |
Troubleshooting Guide: Reaction Kinetics & Temperature Control
This section addresses common problems encountered during reactions involving 1-azido-2-fluoro-4-iodobenzene, with a focus on the impact of temperature.
Q4: My reaction is proceeding very slowly or not at all. How can temperature help?
Cause: Insufficient thermal energy is a common reason for slow reaction rates. Chemical reactions require a minimum amount of energy, known as the activation energy, to proceed.[13] If the reaction temperature is too low, reactant molecules will not collide with enough energy or frequency to overcome this barrier.[14][15]
Solution:
-
Confirm Reagent Integrity: First, ensure your starting material has not degraded during storage.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress closely by a suitable analytical method (e.g., TLC, LC-MS).
-
Determine Safe Upper Limit: Before significantly increasing the temperature, you must have an understanding of the compound's thermal decomposition onset temperature (see Protocol 1). Never heat the reaction close to or above this temperature without extreme safety precautions (e.g., specialized containment).[3]
Q5: My reaction started, but then turned dark and produced a complex mixture of byproducts. What went wrong?
Cause: This is a classic sign of uncontrolled azide decomposition. If the temperature is too high, the azide group will decompose to form a highly reactive aryl nitrene.[9][10] This nitrene is often unselective and can lead to a cascade of side reactions.
Key Nitrene-Mediated Side Reactions:
-
C-H Insertion: The nitrene can insert into C-H bonds of the solvent or other reactant molecules, leading to a variety of aminated byproducts.[9]
-
Ring Expansion: Aryl nitrenes can undergo ring expansion to form highly reactive dehydroazepine intermediates, which can be trapped by nucleophiles in the reaction mixture.[9]
-
Dimerization/Polymerization: Nitrenes can react with themselves or other intermediates, leading to azo-dimers and intractable polymeric tars.[16]
Q6: I want to perform a cross-coupling reaction at the iodo- position. How do I prevent the azide from reacting?
Cause: This is a challenge of chemoselectivity. The carbon-iodine bond is activated for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. However, these reactions often require heating, which can trigger the decomposition of the azide group.
Solution:
-
Low-Temperature Catalysis: Investigate modern cross-coupling catalysts and conditions that operate at lower temperatures. Many highly active palladium catalysts can facilitate these reactions at or near room temperature.
-
Know Your Decomposition Temperature: It is essential to determine the thermal decomposition onset temperature (T_onset_) of your azide via DSC (see Protocol 1).[2] This will define your "safe" working temperature window. Aim to keep your reaction temperature at least 20-30°C below the measured T_onset_.
-
Slow Addition: If the reaction must be run at a temperature approaching the T_onset_, consider a slow addition of the 1-azido-2-fluoro-4-iodobenzene to the heated reaction mixture. This keeps the instantaneous concentration of the thermally sensitive material low.
-
Flow Chemistry: For larger-scale reactions, consider using a continuous flow reactor. This technology allows for precise control over temperature and residence time, minimizing the time the azide is exposed to high temperatures and thus reducing the risk of runaway decomposition.
Q7: My reaction seems to be generating hydrazoic acid (HN₃). How do I detect and prevent this?
Cause: Hydrazoic acid can be formed if the azide comes into contact with protic sources, particularly strong acids.[1][8] HN₃ is highly toxic, volatile, and explosive. Its formation is a significant safety hazard.
Solution:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid Protic Acids: Do not use strong protic acids in the reaction mixture. If an acid is required, consider using a Lewis acid that is less likely to protonate the azide.
-
Buffered Systems: If the reaction generates acidic byproducts, consider adding a non-nucleophilic, sterically hindered base to scavenge the protons as they are formed.
-
Detection: While direct detection is difficult and dangerous, any unexplained pressure buildup in a sealed vessel is a critical warning sign. If you suspect HN₃ formation, cease the reaction immediately, cool the vessel, and consult your institution's safety officer for guidance on quenching and disposal.
Experimental Protocols
Protocol 1: Determining Thermal Stability via DSC/TGA
This protocol provides a general workflow for assessing the thermal stability of 1-azido-2-fluoro-4-iodobenzene.[2][12][17]
Objective: To determine the onset temperature of decomposition (T_onset_) and the mass loss profile.
Materials:
-
1-azido-2-fluoro-4-iodobenzene (1-5 mg)
-
DSC/TGA instrument
-
Aluminum or hermetically sealed crucible
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a tared DSC pan. Crimp the lid securely. For volatile or potentially explosive materials, use a hermetically sealed pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA autosampler or cell.
-
Purge: Purge the instrument cell with inert gas (e.g., nitrogen at 20-50 mL/min) to ensure an oxygen-free environment.
-
Temperature Program:
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve to identify the temperature range where mass loss occurs. The sharp drop corresponds to the loss of N₂.
-
DSC Curve: Analyze the DSC heat flow curve. Identify the onset temperature of the large exothermic peak. This is the T_onset_ and represents the beginning of the thermal decomposition.[11]
-
References
- ChemicalBook. (2026, January 17). 1-Fluoro-4-iodobenzene - Safety Data Sheet.
- Benchchem. (2025). An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Benchchem. (2025). A comparative study on the thermal stability of different organic azides.
- Unknown. THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE.
- Unknown. (n.d.). SAFETY DATA SHEET.
- Smolecule. (n.d.). Troubleshooting Failed Diazo Transfer Reactions.
- Stadlbauer, W., & Kappe, T. (2020, April 25). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Science and Education Publishing.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- CWRU Department of Chemistry. (n.d.). Characterizing Solid Compounds by DSC and TGA.
- Beier, P., et al. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC.
- Paparatto, G., & Roffia, P. (n.d.). Method for the synthesis of iodobenzene. Google Patents.
- American Chemical Society. (2023, February 23). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid.
- Guidechem. (2020, December 15). How to Prepare 1-Fluoro-4-iodobenzene? - FAQ.
- ResearchGate. (2025, August 10). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.
- Sigma-Aldrich. (n.d.). 1-Azido-4-fluorobenzene 0.5M tert-butyl methyl ether, = 95.0 HPLC 3296-02-4.
- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
- Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability.
- TutorVista. (2010, May 5). Effect Of Temperature On Rate Of Reaction. YouTube.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds.
- chemrevise. (n.d.). 8 Reaction Kinetics.
- Uchida, T., & Katsuki, T. (2014, February 15). Sulfimidation, Aziridination and CH Amination Using Azide Compounds as Nitrene Precursors. PubMed.
- Wenthold, P. G., et al. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. PMC.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Chem-Impex. (n.d.). 1-Fluoro-4-iodobenzene (stabilized with Copper chip).
- Sigma-Aldrich. (n.d.). 4-Fluoroiodobenzene 99 352-34-1.
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric nitrene transfer reactions: sulfimidation, aziridination and C-H amination using azide compounds as nitrene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. iitk.ac.in [iitk.ac.in]
- 13. cerritos.edu [cerritos.edu]
- 14. youtube.com [youtube.com]
- 15. chemrevise.org [chemrevise.org]
- 16. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. odr.chalmers.se [odr.chalmers.se]
removing copper catalyst from 1-azido-2-fluoro-4-iodobenzene reactions
Executive Summary & Safety Directive
Context: You are likely processing a reaction involving 1-azido-2-fluoro-4-iodobenzene . This molecule presents a unique "triad" of challenges:
-
Azide (-N₃): Potentially shock-sensitive and thermally unstable.
-
Iodide (-I): A heavy halogen susceptible to photolytic cleavage (light sensitivity) and oxidative degradation.
-
Copper (Cu): Whether used for a CuAAC (Click) reaction or a Chan-Lam coupling (to synthesize the azide itself), residual copper is a persistent contaminant that coordinates tightly to nitrogen-rich species (like azides and triazoles).
The Challenge: Standard aqueous washes often fail because copper forms stable, lipophilic complexes with the product, "hiding" in the organic layer. Furthermore, aggressive chelation (e.g., acidic conditions) can degrade the C-I bond or the azide moiety.
Core Safety Directive:
-
Light Protection: The C-I bond is photosensitive. Perform all purification steps in amber glassware or foil-wrapped vessels.
-
Thermal Limit: Do not heat the crude mixture above 40°C during concentration. Aryl azides can decompose exothermically.
-
Waste: Aqueous waste containing Azide + Copper can form explosive Copper Azides. ALWAYS quench aqueous waste with Sodium Nitrite (NaNO₂) and Sulfuric Acid or specific azide-destroying protocols before disposal.
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the correct removal method based on your product's solubility and purity requirements.
Figure 1: Decision tree for selecting the optimal copper removal strategy.
Technical Protocols
Protocol A: The "Chelation Wash" (Liquid-Liquid Extraction)
Best for: Bulk removal (>95%) of copper from lipophilic products.
Mechanism:
EDTA (Ethylenediaminetetraacetic acid) has a higher binding constant (
Reagents:
-
0.5 M EDTA Disodium Salt (adjust to pH 8 with NaOH).[1]
-
Alternative: 10% NH₄OH (Aqueous Ammonia) saturated with NH₄Cl.
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a non-coordinating solvent (DCM or EtOAc). Avoid ether if possible (peroxide risk with azides).
-
Oxidation: If the reaction was under inert gas, open it to air and stir vigorously for 15 minutes. Cu(I) is harder to chelate; oxidation to Cu(II) (blue/green) facilitates removal.
-
The Wash:
-
Repetition: Repeat the EDTA wash until the aqueous layer is colorless (usually 3 cycles).
-
Polishing: Wash the organic layer once with brine to remove residual EDTA, dry over Na₂SO₄, and concentrate.
Troubleshooting:
-
Issue: "My organic layer is still green."
-
Fix: Your product is acting as a ligand. Switch to Protocol B .
Protocol B: Solid-Phase Scavenging (The "Pharma" Standard)
Best for: High-value intermediates, removing trace Cu (<10 ppm), or when LLE fails.
Mechanism: Functionalized silica (e.g., SiliaMetS®) or polystyrene resins act as "super-ligands." For Copper, Thiourea or Imidazole functionalities are superior because they bind both Cu(I) and Cu(II) effectively without requiring oxidation.
Recommended Scavengers:
-
SiliaMetS® Thiol: Excellent for soft metals, but can interact with the Iodine-Carbon bond if heated. Use at Room Temp.
-
SiliaMetS® Imidazole / Thiourea: Highly specific for Cu.
Step-by-Step:
-
Loading: Dissolve the crude product in THF or EtOAc (10 mL solvent per g of product).
-
Dosage: Add 4–5 equivalents of scavenger resin relative to the initial copper catalyst amount (not the product).
-
Rule of Thumb: If Cu % is unknown, add 50% w/w of resin relative to the crude mass.
-
-
Incubation: Stir gently at Room Temperature for 4 hours.
-
Critical: Do not use magnetic stir bars with fragile resins (grinding effect). Use an overhead stirrer or orbital shaker.
-
-
Filtration: Filter through a fritted glass funnel or a pad of Celite.
-
Rinse: Wash the filter cake with clean solvent to recover adsorbed product.
Data Comparison: Scavenger Efficiency
| Method | Residual Cu (ppm) | Yield Loss | Time Required | Suitability for Iodo-Azides |
| Water Wash | > 1000 | < 1% | 10 min | Poor |
| EDTA Extraction | 50 - 200 | 2 - 5% | 1 hour | Good (General) |
| NH₄OH Wash | 100 - 300 | 5 - 10% | 45 min | Moderate (Basic pH risk) |
| Thiourea Resin | < 10 | < 1% | 4 hours | Excellent |
Troubleshooting & FAQs
Q1: The aqueous layer is blue, but so is my organic layer. What is happening? A: This indicates a "partitioning competition." Your product (likely a triazole formed from the azide) is a strong ligand and is holding onto the copper in the organic phase.
-
Solution: Do not continue washing with water. Add a small amount of solid scavenger resin directly to the organic phase and stir for 2 hours. The resin binding constant is orders of magnitude higher than your product's.
Q2: Will the EDTA wash hydrolyze the Fluorine or Iodine substituents? A: No. The C-F and C-I bonds on the benzene ring are stable to mild aqueous EDTA (pH 8) at room temperature. However, avoid strong bases (pH > 12) or high heat , which could trigger nucleophilic aromatic substitution (SNAr) at the fluorine position or elimination of the iodide.
Q3: Can I use Activated Carbon (Charcoal)? A: Not Recommended. While carbon removes metals, it also irreversibly adsorbs planar aromatic molecules like your fluoro-iodo-benzene derivative, leading to significant yield loss. Use functionalized silica instead.
Q4: How do I verify the Copper is gone without an ICP-MS? A: The Sodium Sulfide Spot Test.
-
Take 1 mL of your processed organic solution.
-
Add 1 mL of water and a drop of Sodium Sulfide (Na₂S) solution.
-
If a brown/black precipitate forms at the interface, significant heavy metal remains. If clear, Cu is likely < 50 ppm.
Mechanistic Visualization
Understanding how the copper is removed helps in troubleshooting.
Figure 2: Competitive ligand exchange mechanism. The affinity of EDTA or Resin must exceed the affinity of the product for the copper ion.
References
-
SiliCycle Inc. (2010).[4] SiliaMetS® Metal Scavengers: Case Studies in Pharmaceutical Purification. Retrieved from [Link]
-
ICH Guidelines. (2019). ICH Q3D (R1) on Elemental Impurities. European Medicines Agency. Retrieved from [Link]
-
Presloski, K. E., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[5] National Institutes of Health (PMC). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: 1-Azido-2-Fluoro-4-Iodobenzene vs. Alternative Azide Probes
[1]
Executive Summary
1-azido-2-fluoro-4-iodobenzene represents a "Goldilocks" scaffold in chemoproteomics.[1] It bridges the gap between unsubstituted phenyl azides (which suffer from poor labeling efficiency due to ring expansion) and perfluorophenyl azides (TFPAs) (which, while efficient, can be sterically obstructive and highly lipophilic).
The defining feature of this probe is the ortho-fluorine effect , which stabilizes the reactive nitrene intermediate, significantly improving C-H insertion efficiency compared to non-fluorinated variants, while the para-iodine serves as a versatile handle for late-stage cross-coupling to drug pharmacophores.
Part 1: Technical Deep Dive
The Mechanism: Why Fluorine Matters
The primary failure mode of aryl azide probes is ring expansion . Upon UV irradiation, the azide releases nitrogen to form a singlet nitrene. In simple phenyl azides, this nitrene rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). These long-lived electrophiles react preferentially with nucleophiles (e.g., lysines) rather than inserting into the binding site backbone, leading to high background and "off-target" labeling.[1]
The Ortho-Fluorine Solution: Placing a fluorine atom ortho to the azide group (Position 2) destabilizes the transition state for ring expansion.[1][2] This forces the singlet nitrene to either:
-
Undergo C-H insertion immediately (the desired reaction).[1]
-
Undergo Intersystem Crossing (ISC) to the triplet nitrene, which behaves as a diradical and can also abstract hydrogen/insert.
The Scaffold: 1-Azido-2-Fluoro-4-Iodobenzene[1]
-
1-Azido: The photoreactive warhead (
nm, tailing to 300+ nm).[1] -
2-Fluoro: The stabilizer.[1] Prevents ring expansion, ensuring the nitrene reacts locally at the binding site.
-
4-Iodo: The synthetic handle.[1] Allows for Sonogashira or Suzuki coupling to attach the probe to a ligand without affecting the photoreactive core.
Part 2: Comparative Analysis
The following table contrasts 1-azido-2-fluoro-4-iodobenzene (as a representative Monofluoro Aryl Azide) with the three most common alternatives.
Table 1: Performance Matrix of Photoaffinity Probes
| Feature | Phenyl Azide (Unsubstituted) | 1-Azido-2-Fluoro-4-Iodobenzene | Tetrafluorophenyl Azide (TFPA) | Aliphatic Diazirine |
| Photochemistry | Poor.[1] Rapid ring expansion to ketenimine.[1][3] | Good. F-atom retards ring expansion; promotes nitrene insertion.[1] | Excellent. Ring expansion fully blocked; high C-H insertion. | Superior. Carbene insertion is fast and indiscriminate.[1] |
| Steric Footprint | Smallest (Compact).[1] | Medium (Compact). Single F adds minimal bulk.[1] | Large. 4 Fluorines increase size and lipophilicity.[1] | Medium. 3-membered ring is compact but requires specific linkers.[1] |
| Labeling Specificity | Low. Ketenimines diffuse and react with nucleophiles.[1] | High. Nitrene stays localized.[1] | High. Nitrene stays localized.[1] | Very High. Carbene reacts with nearest bond (C-H, O-H, N-H). |
| Synthetic Ease | High.[1] Cheap precursors.[1] | High. Iodine handle allows modular coupling.[1] | Medium. Requires specific perfluorinated precursors.[1] | Low. Synthesis is multi-step and sensitive.[1] |
| Activation | ~254 nm (Protein damage risk).[1] | ~300-365 nm. (Depending on ligand conjugation).[1] | ~300-350 nm. | ~350-365 nm. (Safest for proteins).[1] |
| Best Use Case | Simple, non-critical surface labeling. | SAR-sensitive binding sites; Small molecule profiling. | Robust proteomic profiling where sterics permit. | "Blind" binding site mapping; Low-affinity interactions. |
Critical Analysis
-
Vs. Phenyl Azide: The monofluoro probe is superior in almost every metric for proteomics.[1] The suppression of ring expansion alone justifies the switch.
-
Vs. TFPA: While TFPA is the "gold standard" for efficiency, it is bulky. In tight binding pockets, the four fluorine atoms can disrupt ligand binding (steric clash). The monofluoro scaffold offers a compromise: enough stabilization to get the job done, but small enough to maintain ligand affinity.
-
Vs. Diazirines: Diazirines are better photolabels (carbenes > nitrenes), but they are difficult to synthesize and modify. The iodo-aryl azide allows you to turn any drug into a probe in one chemical step (coupling), whereas making a diazirine analog often requires rebuilding the drug from scratch.
Part 3: Experimental Protocol & Visualization
Workflow Visualization
The following diagram illustrates the mechanistic advantage of the fluorinated probe and the experimental workflow.
Caption: Mechanistic pathway showing how the ortho-fluorine substituent blocks the formation of the undesirable ketenimine, forcing the reactive nitrene to insert into the target protein.
Protocol: Synthesis & Labeling
This protocol assumes the attachment of the scaffold to a terminal alkyne ligand via Sonogashira coupling, followed by protein labeling.
Phase 1: Probe Synthesis (Sonogashira Coupling)[1]
-
Reagents: Dissolve 1-azido-2-fluoro-4-iodobenzene (1.0 eq) and Ligand-Alkyne (1.1 eq) in anhydrous THF/Et3N (4:1).
-
Catalyst: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) under inert atmosphere (N2/Ar).
-
Reaction: Stir at Room Temperature for 2-4 hours. Note: Avoid heating >60°C to prevent azide decomposition.[1]
-
Purification: Dilute with EtOAc, wash with brine, and purify via silica flash chromatography. Store in the dark at -20°C.
Phase 2: Photoaffinity Labeling (In Vitro)[1]
-
Incubation:
-
Irradiation:
-
Transfer samples to a 96-well plate (on ice).
-
Irradiate with UV light (365 nm handheld lamp or Stratalinker) for 10 minutes at a distance of 5 cm.[1]
-
Self-Validation: Ensure the sample does not heat up; heating causes protein denaturation.
-
-
Click Chemistry (Visualization/Enrichment):
-
Add Reporter Mix: Rhodamine-Azide or Biotin-Azide (if probe has alkyne handle) OR Alkyne-Tag (if probe has azide handle).[1] Note: Since the probe is an azide, you usually need a secondary handle or use the azide for the initial click if it survives. However, in PAL, the azide is consumed. Therefore, the Ligand usually carries a separate Alkyne handle for readout, OR the probe is designed with a latent handle.
-
Correction: If the probe is the azide, the azide is destroyed upon photolysis. Therefore, the "Ligand" attached to the Iodine must contain a separate bioorthogonal handle (e.g., a terminal alkyne) for downstream analysis.
-
React for 1 hour at RT (CuSO4, TCEP, TBTA).
-
-
Analysis: Proceed to SDS-PAGE (fluorescence scanning) or Streptavidin enrichment and LC-MS/MS.
References
-
Schnapp, K. A., et al. (1993).[2] "Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents." Bioconjugate Chemistry. Link[1]
-
Kapfer, I., et al. (1995). "Comparative Photoaffinity Labeling Study between Azidophenyl, Difluoroazidophenyl, and Tetrafluoroazidophenyl Derivatives." Bioconjugate Chemistry. Link[1]
-
Fleming, S. A. (1995).[1] "Chemical reagents in photoaffinity labeling." Tetrahedron. Link
-
Pinney, K. G., & Katzenellenbogen, J. A. (1991). "Synthesis of a Tetrafluoro-Substituted Aryl Azide and Its Protio Analogue as Photoaffinity Labeling Reagents." The Journal of Organic Chemistry. Link[1]
-
Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labelling." Bioorganic & Medicinal Chemistry. Link[1]
Technical Comparison Guide: Characterization and Utility of Triazoles Derived from 1-Azido-2-Fluoro-4-Iodobenzene
Executive Summary
This guide provides an in-depth technical analysis of 1,2,3-triazoles synthesized from 1-azido-2-fluoro-4-iodobenzene . Unlike standard phenyl azides, this scaffold offers a unique "dual-handle" advantage: a fluorine atom for metabolic stability and
Comparative Analysis: The Fluorinated-Iodinated Scaffold
The selection of an azide precursor dictates the downstream utility of the triazole product. The table below objectively compares the 1-(2-fluoro-4-iodophenyl) scaffold against common alternatives.
Table 1: Performance Comparison of Aryl Azide Scaffolds
| Feature | 1-Azido-2-Fluoro-4-Iodobenzene | Phenyl Azide (Standard) | 1-Azido-4-Iodobenzene | 1-Azido-2-Fluorobenzene |
| Synthetic Utility | High: Iodine allows orthogonal cross-coupling (Suzuki, Sonogashira) after triazole formation. | Low: Terminal product; difficult to functionalize further. | Medium: Allows cross-coupling, but lacks metabolic protection. | Low: Fluorine modifies properties but offers no synthetic handle. |
| Metabolic Stability | Enhanced: Ortho-fluorine blocks oxidative metabolism at the labile C-2 position. | Poor: Susceptible to P450 oxidation at ortho/para positions. | Moderate: Iodine is metabolically labile (deiodination). | Enhanced: Fluorine blocks specific metabolic sites. |
| Characterization | Excellent: | Standard: Relies solely on | Standard: Iodine heavy atom effect aids crystallography but no | Excellent: |
| Lipophilicity ( | +0.5 to +0.8: Increases permeability; Iodine adds significant lipophilicity. | Baseline | +0.4 to +0.6 | +0.1 to +0.2 |
Key Insight: The Orthogonal Strategy
The primary advantage of the 1-azido-2-fluoro-4-iodobenzene scaffold is its ability to serve as a linchpin in diversity-oriented synthesis. The triazole ring is formed first (Click Chemistry), leaving the aryl iodide intact. This iodide can then be engaged in palladium-catalyzed cross-coupling, a sequence impossible with standard phenyl azides.
Detailed Characterization Protocols
Characterizing these triazoles requires understanding the coupling effects introduced by the Fluorine (
A. Nuclear Magnetic Resonance (NMR) Signatures
The fluorine atom introduces spin-spin coupling that splits both proton and carbon signals, creating a distinct "fingerprint" that validates the structure.
H NMR (400 MHz, CDCl
)
-
Triazole Proton (H-5'): Singlet, typically
7.80 – 8.50 ppm. (Shift depends on the 4-substituent). -
Aromatic Ring Protons:
-
H-3 (Ortho to F, Meta to N): Appears as a dd (doublet of doublets). Coupling to F (
Hz) and H-5 ( Hz). -
H-5 (Meta to F, Ortho to I): Appears as a dd . Coupling to H-6 (
Hz) and H-3 ( Hz). -
H-6 (Ortho to N, Meta to F): Appears as a t or dd . Coupling to H-5 (
Hz) and F ( Hz).
-
C NMR (100 MHz, CDCl
)
-
C-F Coupling: The carbon directly attached to fluorine (C-2) will appear as a doublet with a large coupling constant (
Hz). -
C-I Effect: The carbon attached to iodine (C-4) typically appears upfield (
90–100 ppm) due to the heavy atom effect (shielding).
F NMR (376 MHz, CDCl
)
-
Signal: Single sharp peak, typically
-105 to -125 ppm (referenced to CFCl ). -
Utility: This signal is sensitive to the electronic environment of the triazole. A shift of >0.5 ppm often indicates successful cycloaddition.
B. Mass Spectrometry
-
Isotopic Pattern: Iodine is monoisotopic (
I), so there is no M+2 peak like bromine/chlorine. -
Fragmentation: Expect a characteristic loss of N
(triazole breakdown) or I (iodine radical loss, m/z = 127).
Experimental Protocols
Protocol 1: Synthesis via CuAAC (Click Reaction)
This protocol ensures regioselective formation of the 1,4-disubstituted isomer.
Reagents:
-
1-Azido-2-fluoro-4-iodobenzene (1.0 equiv)[1]
-
Terminal Alkyne (1.1 equiv)
-
CuSO
·5H O (5 mol%) -
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H
O (1:1 v/v)
Procedure:
-
Dissolution: In a reaction vial, dissolve the azide and alkyne in t-BuOH/H
O (0.2 M concentration). -
Catalyst Generation: Add the CuSO
solution followed immediately by the sodium ascorbate solution. The mixture should turn bright yellow/orange. -
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (the azide is less polar than the triazole).
-
Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallization from ethanol is often sufficient. If not, silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: Post-Triazole Functionalization (Sonogashira Coupling)
Validates the utility of the Iodine handle.
Reagents:
-
Triazole Product (from Protocol 1) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh
) Cl (5 mol%) -
CuI (2 mol%)
-
Et
N (3.0 equiv) in DMF.
Procedure:
-
Combine triazole, catalyst, and copper iodide in a sealed tube under Argon.
-
Add degassed DMF and base.
-
Heat to 60°C for 6 hours.
-
Observation: Formation of a highly fluorescent product often indicates successful conjugation.
Visualization of Workflows
Figure 1: Synthetic Pathway & Orthogonal Functionalization
This diagram illustrates the sequential assembly logic, highlighting the preservation of the iodine handle.
Caption: Sequential functionalization pathway. The initial Click reaction installs the triazole bioisostere, while the iodine atom remains available for secondary diversification.
Figure 2: Characterization Decision Tree
A logical flow for confirming the identity of the product using spectroscopic data.
Caption: Step-by-step spectroscopic validation logic. Failure at any node requires re-evaluation of the synthesis or purification method.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
-
Li, L., & Zhang, J. (2019). Synthesis of novel (R)-4-fluorophenyl-1H-1,2,3-triazoles: A new class of α-glucosidase inhibitors. Bioorganic Chemistry, 91, 103182. Link
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (General reference for
F NMR shifts and coupling constants). -
Reich, H. J. (2020). NMR Spectroscopy –
C NMR Coupling Constants. University of Wisconsin-Madison.[3] Link
Sources
Quantitative Analysis of 1-Azido-2-Fluoro-4-Iodobenzene Labeling Efficiency
This guide provides a technical analysis of 1-azido-2-fluoro-4-iodobenzene (AFI) and its derivatives as photoaffinity labeling (PAL) reagents. It focuses on the quantitative assessment of labeling efficiency, comparing the AFI scaffold against standard phenyl azides, tetrafluorophenyl azides (TFPAs), and diazirines.
Executive Summary
1-azido-2-fluoro-4-iodobenzene (AFI) represents a specialized class of "next-generation" aryl azide photophores. It bridges the gap between the sterically compact but chemically inefficient phenyl azides and the highly efficient but sterically bulky perfluorophenyl azides .
-
Primary Utility: The AFI scaffold is primarily used as a heterobifunctional building block. The iodine (I) at the para-position serves as a versatile handle for cross-coupling (to attach ligands) or radiolabeling (
I) for high-sensitivity quantitation. -
Efficiency Profile: The ortho-fluorine atom exerts an electronic stabilizing effect on the singlet nitrene intermediate, reducing the rate of detrimental ring expansion (ketenimine formation) compared to non-fluorinated azides, though less effectively than full perfluorination.
-
Key Advantage: AFI probes offer a critical balance—sufficient C-H insertion efficiency for target ID without the massive steric penalty of a bulky tetrafluorophenyl group, which can abolish ligand binding affinity.
Mechanism of Action & Photochemistry
The labeling efficiency of AFI is dictated by the lifetime and reactivity of the singlet nitrene generated upon UV irradiation.
Photochemical Pathway
Upon irradiation (typically 254–365 nm), the azide group eliminates nitrogen (
-
Desired Pathway (C-H Insertion): The singlet nitrene inserts directly into a nearby C-H or N-H bond on the target protein, forming a covalent adduct.
-
Competing Pathway (Ring Expansion): In simple phenyl azides, the nitrene rapidly rearranges into a dehydroazepine (ketenimine) intermediate. This electrophile reacts slowly with nucleophiles (e.g., lysines), leading to high non-specific background and low "true" affinity labeling.
-
The Fluorine Effect: The electronegative fluorine atom at the ortho-position destabilizes the transition state for ring expansion, thereby extending the lifetime of the singlet nitrene and favoring the desired C-H insertion pathway.
Figure 1: Photochemical fate of the AFI nitrene. The ortho-fluorine substituent suppresses the ring expansion pathway, enhancing specific labeling efficiency.
Comparative Analysis: AFI vs. Alternatives
The following table quantitatively compares AFI against standard alternatives. Data is synthesized from general photochemistry literature regarding aryl azide substitution effects.[1]
| Feature | Phenyl Azide (Standard) | 1-Azido-2-Fluoro-4-Iodobenzene (AFI) | Tetrafluorophenyl Azide (TFPA) | Diazirine (Aliphatic/Aryl) |
| Labeling Efficiency | Low (< 5-10%) | Moderate (15-30%) | High (50-70%) | Moderate-High (30-60%) |
| Mechanism | Nucleophilic attack (via ketenimine) | Mixed (Nitrene Insertion > Ketenimine) | Pure C-H Insertion (Singlet Nitrene) | Carbene Insertion |
| Irradiation | < 300 nm (Protein damage risk) | ~300-320 nm | ~300-350 nm | ~350-365 nm (Cell compatible) |
| Steric Footprint | Small (Benzene ring) | Small (Benzene + F + I) | Large (Bulky F4 ring) | Very Small (3-membered ring) |
| Quantitation | Difficult (requires tag) | Excellent (via | Difficult (requires tag) | Difficult (requires tag) |
| Background | High (Long-lived electrophile) | Moderate | Low | Low |
Why Choose AFI?
-
vs. Phenyl Azide: AFI provides significantly higher specific crosslinking yields due to the fluorine effect.
-
vs. TFPA: AFI is less sterically demanding. If a binding pocket cannot accommodate the bulky TFPA group, AFI is the optimal compromise.
-
vs. Diazirine: While diazirines are superior for live-cell imaging (longer
), AFI is chemically easier to synthesize and modify via the iodine handle.
Quantitative Analysis Protocols
To determine the labeling efficiency of an AFI-based probe, two primary methodologies are recommended: Radiometric Quantitation (Gold Standard) and LC-MS/MS (Modern Standard).
Method A: Radiometric Quantitation ( I)
This method exploits the iodine position to introduce a radioactive isotope, allowing for absolute molar quantification of labeling efficiency.
Protocol:
-
Synthesis: Precursor (1-azido-2-fluoro-4-trimethylstannylbenzene) is reacted with Na
I and Chloramine-T to generate I-AFI. -
Incubation: Incubate target protein (
) with I-AFI probe ( ) in PBS (pH 7.4) for 30 min in the dark. -
Irradiation: Irradiate samples at 300–312 nm for 1–5 minutes on ice.
-
Separation: Resolve proteins via SDS-PAGE.
-
Quantitation: Excise protein bands and measure Gamma counts (CPM).
-
Calculation:
-
Method B: LC-MS/MS with Iodine Mass Tagging
Iodine has a unique mass defect and is monoisotopic, making it distinct in mass spectrometry.
Protocol:
-
Crosslinking: Perform PAL as described above using non-radioactive AFI.
-
Digestion: Digest labeled protein with Trypsin/LysC.
-
Enrichment (Optional): If the probe has a biotin handle attached via the iodine position.
-
LC-MS Analysis: Analyze peptides. Look for the specific mass shift corresponding to the probe adduct.
-
Diagnostic: The iodine atom provides a distinct mass shift. If the probe is attached, the peptide mass increases by the MW of the probe minus
.
-
-
Quantitation: Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) ratios to compare labeled vs. unlabeled samples.
Experimental Workflow Diagram
This workflow illustrates the synthesis of a ligand-AFI conjugate and the subsequent efficiency analysis.
Figure 2: End-to-end workflow from chemical synthesis of the AFI scaffold to quantitative data extraction.
References
-
Fleet, G. W. J., et al. (1969).[1] "Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group." Nature, 224, 511–512. Link
-
Keana, J. F. W., & Cai, S. X. (1990). "New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides." The Journal of Organic Chemistry, 55(11), 3640–3647. Link
-
Soundararajan, S., et al. (2019). "Aryl Azides as Photoaffinity Labels: A Guide for the Perplexed." Bioconjugate Chemistry, 30(3), 563–574. Link
-
Kotzyba-Hibert, F., et al. (1995). "Recent Trends in Photoaffinity Labeling." Angewandte Chemie International Edition, 34(12), 1296–1312. Link
-
Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554–570.[2] Link[2]
Sources
A Comparative Guide to the Performance of 1-Azido-2-fluoro-4-iodobenzene in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the ability to precisely and efficiently modify biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for these modifications, and the design of new reagents with enhanced performance is a continuous pursuit. This guide introduces 1-azido-2-fluoro-4-iodobenzene , a trifunctional reagent engineered for advanced bioconjugation applications. The unique arrangement of an azide, a fluorine atom, and an iodine atom on a benzene ring offers a compelling combination of reactivity, versatility, and potential for multimodal applications.
The strategic placement of a fluorine atom ortho to the azide group is known to enhance the rate of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] Concurrently, the iodine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling secondary modifications.[3] This guide provides an in-depth comparison of the expected performance of 1-azido-2-fluoro-4-iodobenzene with established bioorthogonal reagents, supported by data from analogous compounds and detailed experimental protocols.
Synthesis of 1-Azido-2-fluoro-4-iodobenzene
The synthesis of 1-azido-2-fluoro-4-iodobenzene can be achieved from commercially available 2-fluoro-4-iodoaniline through a diazotization-azidation sequence. The following protocol is adapted from established methods for the synthesis of aryl azides from anilines.[4]
Experimental Protocol: Synthesis of 1-Azido-2-fluoro-4-iodobenzene
Materials:
-
2-fluoro-4-iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (CH₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution dropwise. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-fluoro-4-iodobenzene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Caption: Synthesis workflow for 1-azido-2-fluoro-4-iodobenzene.
Performance Comparison with Alternative Bioorthogonal Reagents
The unique trifunctional nature of 1-azido-2-fluoro-4-iodobenzene positions it as a highly versatile reagent. Its performance is expected to be superior in applications requiring both high-speed ligation and the potential for subsequent modifications.
| Reagent | Bioorthogonal Reaction | Relative Reaction Rate (SPAAC) | Key Advantages | Key Disadvantages |
| 1-Azido-2-fluoro-4-iodobenzene | SPAAC / Cross-coupling | Very High (estimated) | Extremely fast SPAAC kinetics due to fluorine activation; Iodo group allows for secondary, orthogonal modifications. | Potential for side reactions involving the iodo group under certain conditions; Synthesis is multi-step. |
| Benzyl Azide | SPAAC / CuAAC | Low | Simple, commercially available, and stable. | Slow SPAAC kinetics, often requiring long reaction times or high concentrations. |
| Dibenzocyclooctyne (DBCO) | SPAAC | High | Fast kinetics, widely used for copper-free click chemistry. | Larger and more sterically demanding than azides, potentially impacting the function of labeled biomolecules. |
| Difluorinated Cyclooctyne (DIFO) | SPAAC | Very High | Among the fastest cyclooctynes for SPAAC. | Can be prone to side reactions and is relatively hydrophobic. |
| Tetra-fluorinated Aromatic Azide | SPAAC | Extremely High[3] | Exceptionally fast SPAAC kinetics, with reported rate constants up to 3.60 M⁻¹ s⁻¹.[3] | Lacks a secondary reactive handle for orthogonal chemistry. |
Note: The reaction rate for 1-azido-2-fluoro-4-iodobenzene is an estimation based on the known accelerating effect of ortho-fluoro substitution on aryl azides in SPAAC reactions.[1][2]
Key Application: Dual and Orthogonal Labeling of Biomolecules
A significant advantage of 1-azido-2-fluoro-4-iodobenzene is the ability to perform sequential or orthogonal labeling of a biomolecule. The azide allows for an initial "click" reaction, while the iodine can be used for a subsequent transition metal-catalyzed cross-coupling reaction. This is particularly useful for attaching two different functionalities, such as an imaging agent and a therapeutic payload, to a single protein.
Experimental Protocol: Sequential SPAAC and Sonogashira Coupling on a Protein
This protocol describes the labeling of a protein containing an alkyne handle with 1-azido-2-fluoro-4-iodobenzene via SPAAC, followed by a Sonogashira coupling to attach a fluorescent alkyne.
Part 1: SPAAC Labeling
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
1-azido-2-fluoro-4-iodobenzene stock solution (10 mM in DMSO)
-
DBCO-containing molecule (for comparison, if desired)
-
Size-exclusion chromatography column (e.g., desalting column)
Procedure:
-
To the alkyne-modified protein solution, add a 5-10 fold molar excess of the 1-azido-2-fluoro-4-iodobenzene stock solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled protein from excess azide reagent using a desalting column equilibrated with the reaction buffer.
-
Confirm labeling efficiency by mass spectrometry.
Part 2: Sonogashira Coupling
Materials:
-
Iodo-functionalized protein from Part 1
-
Terminal alkyne-fluorophore (e.g., alkyne-TAMRA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Aqueous buffer with a suitable organic co-solvent (e.g., PBS with DMSO or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
In a reaction vessel, combine the iodo-functionalized protein with a 10-20 fold molar excess of the terminal alkyne-fluorophore.
-
Add the palladium catalyst and CuI to the reaction mixture.
-
Add the amine base to scavenge the HI generated during the reaction.
-
Incubate the reaction at room temperature for 4-12 hours, protected from light.
-
Purify the dual-labeled protein using size-exclusion chromatography to remove the catalyst, excess fluorophore, and other small molecules.
-
Characterize the final conjugate by UV-Vis spectroscopy and SDS-PAGE to confirm successful dual labeling.
Caption: Workflow for dual labeling of a protein using 1-azido-2-fluoro-4-iodobenzene.
Conclusion
1-Azido-2-fluoro-4-iodobenzene emerges as a highly promising reagent for advanced bioconjugation strategies. The ortho-fluoro substituent is anticipated to significantly accelerate SPAAC kinetics, enabling rapid and efficient labeling under physiological conditions. The presence of the iodo group provides a unique opportunity for secondary, orthogonal modifications, opening avenues for the construction of complex, multifunctional biomolecular conjugates. While direct comparative kinetic data is still emerging, the principles of physical organic chemistry and data from analogous fluorinated aryl azides strongly support its potential for superior performance in demanding applications within drug discovery and chemical biology.
References
- Baskin, J. M., et al. (2010). Bioorthogonal click chemistry: Covalent labeling in living systems. Proceedings of the National Academy of Sciences, 107(24), 10360-10365.
-
Kang, X., et al. (2020). Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions. Chemistry-An Asian Journal, 15(9), 1420-1429. [Link]
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Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling - RSC Publishing. (2021, January 7). Retrieved March 7, 2024, from [Link]
-
Li, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9633-9639. [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ResearchGate. (2018, August 23). Retrieved March 7, 2024, from [Link]
-
Novel imidazo[3][5][6] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. (2024, February 5). Retrieved March 7, 2024, from [Link]
-
Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions - PubMed. (2020, May 4). Retrieved March 7, 2024, from [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv. (n.d.). Retrieved March 7, 2024, from [Link]
-
Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - MDPI. (2020, December 10). Retrieved March 7, 2024, from [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. (2025, November 7). Retrieved March 7, 2024, from [Link]
-
Fluorogenic Triazoles and Applications of their Photophysical Properties - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.).
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - ResearchGate. (2025, October 15). Retrieved March 7, 2024, from [Link]
-
Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes - MDPI. (2021, March 15). Retrieved March 7, 2024, from [Link]
-
Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC. (2022, October 26). Retrieved March 7, 2024, from [Link]
-
Copper-free click—a promising tool for pre-targeted PET imagingw - Imperial College London. (2011, November 18). Retrieved March 7, 2024, from [Link]
-
Fluorescent properties of aurone-derived triazoles - American Chemical Society. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of 1-bromo-2-fluoro-4-iodobenzene - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of 1‐azido‐2‐iodotetrafluoroethane (4). - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Recent bioconjugation strategies. Comparison of properties between... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Fluorogenic Azidofluoresceins for Biological Imaging - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
-
Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
- Method for the synthesis of iodobenzene - Google Patents. (n.d.).
-
Chemistry Nobelists developed reactions that are “compatible with almost everything”. (2022, December 1). Retrieved March 7, 2024, from [Link]
-
Click Organocatalysis: Acceleration of Azide−Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. (2024, January 26). Retrieved March 7, 2024, from [Link]
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Advances in Bioconjugation - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
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[18F]Fluoroalkyl azides for Rapid Radiolabeling and (Re)Investigation of their Potential Towards In Vivo Applications - ResearchGate. (2017, June 27). Retrieved March 7, 2024, from [Link]
-
Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - King's College London. (2012, May 16). Retrieved March 7, 2024, from [Link]
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Stability of Biorelevant Media Under Various Storage Conditions - Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]
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Hybridization and Duplex Stability of Peptide Nucleic Acid Containing an Azobenzene Switch - Georgia Southern Commons. (n.d.). Retrieved March 7, 2024, from [Link]
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Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. (n.d.). Retrieved March 7, 2024, from [Link]
-
DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium. (2016, February 17). Retrieved March 7, 2024, from [Link]
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Safety Operating Guide
1-azido-2-fluoro-4-iodobenzene proper disposal procedures
Part 1: Executive Hazard Assessment
Do not treat this compound as standard organic waste. 1-azido-2-fluoro-4-iodobenzene is a high-energy aryl azide. While the iodine and fluorine substituents provide metabolic stability and cross-coupling utility in drug discovery (e.g., photoaffinity labeling), the azide moiety (-N₃) dictates the disposal protocol.
The Three Critical Risks:
-
Explosive Decomposition: The azide group is thermodynamically unstable. Shock, friction, or rapid heating can trigger detonation, releasing nitrogen gas (
) violently. -
Heavy Metal Sensitization: Direct contact with copper, lead, or brass (common in lab plumbing and spatulas) can generate heavy metal azides, which are more sensitive than primary explosives like TATP.
-
Toxic Gas Generation: In the presence of acid, this compound can generate Hydrazoic Acid (
), a volatile, highly toxic, and explosive gas.[1][2]
Part 2: Pre-Disposal Decision Matrix
Before acting, characterize your waste stream.[1][3] This dictates whether you can chemically deactivate the hazard or must manage it as high-risk waste.[4]
Figure 1: Decision matrix for determining whether to chemically deactivate (quench) or segregate 1-azido-2-fluoro-4-iodobenzene.
Part 3: The Deactivation Protocol (Staudinger Reduction)
Objective: Chemically convert the explosive azide into a stable, benign amine before it leaves your fume hood.
Mechanism: The Staudinger reduction uses Triphenylphosphine (
Reagents Required:
| Reagent | Role | Stoichiometry |
| Triphenylphosphine ( | Reducing Agent | 1.5 equivalents (excess) |
| Tetrahydrofuran (THF) | Solvent | 10 mL per 1 mmol azide |
| Water ( | Hydrolysis Agent | 10 equivalents |
| 1-azido-2-fluoro-4-iodobenzene | Target | 1.0 equivalent |
Step-by-Step Procedure:
-
Preparation:
-
The Reduction (The "Kill" Step):
-
Slowly add 1.5 equivalents of solid
to the stirring azide solution. -
Observation: You should observe mild bubbling (
evolution). This is the pressure release of the energetic group. -
Stir at room temperature for 2 hours.
-
-
Hydrolysis:
-
Add Water (approx. 1-2 mL) to the reaction mixture.
-
Scientific Rationale: The initial reaction forms a phosphazide/iminophosphorane intermediate. Water is required to hydrolyze this intermediate into the final amine and Triphenylphosphine oxide (
). -
Stir for an additional 1 hour.
-
-
Verification (The Self-Validating System):
-
Do not assume it is safe. You must prove the azide is gone.
-
Method A (TLC): Spot the reaction mixture against the starting azide.[7] The azide spot (non-polar) should disappear, replaced by a baseline amine spot (polar).
-
Method B (IR Spectroscopy): If available, check for the disappearance of the strong, diagnostic azide stretch at ~2100 cm⁻¹ .
-
Figure 2: Chemical pathway for the Staudinger reduction. The release of N2 and formation of the amine renders the waste non-explosive.
Part 4: Waste Logistics & Regulatory Compliance
If quenching is not feasible (e.g., large scale >5g, or unknown purity), you must package for off-site disposal.
Waste Coding (RCRA)
-
Primary Code: D003 (Characteristic of Reactivity).
-
Secondary Code: D001 (Ignitability) if in organic solvent.
-
Note: While Sodium Azide is P-listed (P105), organic azides typically fall under D003 unless specifically listed. Treat as "Reactive."
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Strict Rule:NO METAL CANS. Metal containers can react with residual azide to form shock-sensitive heavy metal azides.
-
-
Desensitization: Never dispose of dry solid azide waste. Wet the solid with at least 20% water or a high-boiling solvent (e.g., mineral oil) to desensitize it against friction.
-
Labeling:
-
"HAZARDOUS WASTE - REACTIVE"
-
"Contains: 1-azido-2-fluoro-4-iodobenzene"
-
"Warning: High Energy / Shock Sensitive"
-
Part 5: Emergency Contingencies
Scenario: Spillage outside the hood.
-
Evacuate: Clear the immediate area.
-
Do NOT Sweep: Sweeping creates friction, which can detonate the crystals.
-
Neutralization:
-
Cover the spill gently with a sand/soda ash mixture or a specific azide spill kit.
-
Wet the spill area with a 10% ceric ammonium nitrate (CAN) solution or mild bleach solution (oxidative destruction), provided there are no strong acids present.
-
-
Cleanup: Use plastic scoops (anti-static, non-metal) to collect the wet slurry.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Bader, S. J., & Tsao, M. (2020). Safe Handling of Organic Azides. University of California, Santa Barbara. [Link] (Referenced via standard SOPs for Azide Handling).
-
Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
-
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylene.[10] Helvetica Chimica Acta. (Foundational citation for the reduction protocol).
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
